2-Chloroquinoxaline-6-carbonitrile
Description
The exact mass of the compound this compound is 189.0093748 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoxaline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYFAZZUKRBQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192756-62-9 | |
| Record name | 2-chloroquinoxaline-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloroquinoxaline-6-carbonitrile from Diamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-chloroquinoxaline-6-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis originates from the readily available diamine, 3,4-diaminobenzonitrile, and proceeds through a two-step sequence involving condensation and subsequent chlorination. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic logic through a clear workflow diagram.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the cyclocondensation of 3,4-diaminobenzonitrile with glyoxylic acid monohydrate. This reaction forms the quinoxalinone core, yielding 2-hydroxyquinoxaline-6-carbonitrile. This intermediate exists in tautomeric equilibrium with its more stable keto form, quinoxalin-2(1H)-one-6-carbonitrile.
The second step is the conversion of the hydroxyl group of the intermediate to a chloro group. This is accomplished through a chlorination reaction, typically employing phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxyquinoxaline-6-carbonitrile
This procedure is adapted from a similar synthesis of a substituted 2-hydroxyquinoxaline.[1][2]
Reaction:
-
Reactants: 3,4-Diaminobenzonitrile, Glyoxylic Acid Monohydrate
-
Product: 2-Hydroxyquinoxaline-6-carbonitrile (and its tautomer, Quinoxalin-2(1H)-one-6-carbonitrile)
-
Solvent: Methanol
-
Temperature: 0°C to room temperature
Procedure:
-
A solution of glyoxylic acid monohydrate (1.2 equivalents) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
A solution of 3,4-diaminobenzonitrile (1.0 equivalent) in methanol is added dropwise to the stirred glyoxylic acid solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate is formed. The solid is collected by filtration, washed with cold methanol, and then dried under vacuum to afford 2-hydroxyquinoxaline-6-carbonitrile as a solid.
Step 2: Synthesis of this compound
This procedure is based on a general method for the chlorination of 2-hydroxyquinoxalines.[3]
Reaction:
-
Reactant: 2-Hydroxyquinoxaline-6-carbonitrile
-
Reagents: Phosphorus Oxychloride (POCl₃), Pyridine
-
Product: this compound
-
Conditions: Solvent-free, elevated temperature
Procedure:
-
In a sealed reaction vessel, 2-hydroxyquinoxaline-6-carbonitrile (1.0 equivalent) is mixed with phosphorus oxychloride (1.0 equivalent) and pyridine (1.0 equivalent).
-
The vessel is securely sealed, and the mixture is heated with stirring to 120-130°C for 2-3 hours.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | Starting Material (Diamine) |
| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | Starting Material (C2-synthon) |
| 2-Hydroxyquinoxaline-6-carbonitrile | C₉H₅N₃O | 171.16 | Intermediate |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating Agent |
| Pyridine | C₅H₅N | 79.10 | Base |
| This compound | C₉H₄ClN₃ | 189.60 | Final Product |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Diaminobenzonitrile to 2-Hydroxyquinoxaline-6-carbonitrile | Glyoxylic Acid Monohydrate | Methanol | 0 to RT | 3-4 | ~85-90 |
| 2 | 2-Hydroxyquinoxaline-6-carbonitrile to this compound | Phosphorus Oxychloride, Pyridine | None | 120-130 | 2-3 | ~85-95 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- 1. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroquinoxaline-6-carbonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroquinoxaline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for researchers in the field.
Core Compound Specifications
This compound is a substituted quinoxaline derivative. The key identifiers and molecular properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1192756-62-9 |
| Molecular Formula | C₉H₄ClN₃ |
| Molecular Weight | 189.6 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1C#N)N=C(C=N2)Cl |
Synthetic Protocols
Proposed Synthesis of this compound
This proposed synthesis involves a multi-step process starting from a substituted aniline precursor.
Step 1: Cyclization to form the Hydroxyquinoxaline Intermediate
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In a suitable reaction vessel, dissolve the starting material, 4-amino-3-nitrobenzonitrile, in an appropriate organic solvent such as ethanol.
-
Add a solution of glyoxylic acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the resulting 2-hydroxyquinoxaline-6-carbonitrile intermediate by filtration.
-
Wash the solid with a cold solvent and dry under vacuum.
Step 2: Chlorination to Yield this compound
-
Suspend the dried 2-hydroxyquinoxaline-6-carbonitrile in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine, for example, N,N-dimethylaniline.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.
-
After the reaction is complete, carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
The logical workflow for this proposed synthesis is depicted in the following diagram.
Proposed Synthetic Workflow for this compound.
Potential Biological Activity and Signaling Pathways
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Various substituted quinoxalines have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.
While specific biological data for this compound is not yet reported, the structural features of this molecule suggest potential for biological activity. The quinoxaline core is a known pharmacophore, and the chloro and cyano substituents can modulate the compound's electronic properties and binding interactions with biological targets.
Of particular interest to drug development professionals is the potential for quinoxaline derivatives to modulate key cellular signaling pathways. For instance, certain complex quinoline derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While the direct effect of this compound on this pathway is unknown, it represents a plausible avenue for future investigation.
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then modulates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival. A simplified representation of this pathway is provided below.
Simplified PI3K/AKT/mTOR Signaling Pathway.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. The synthetic route proposed herein provides a framework for its preparation, enabling researchers to access this compound for biological screening. Future studies should focus on confirming a robust synthesis protocol and exploring the biological activities of this compound, with a particular emphasis on its potential to modulate cancer-related signaling pathways such as the PI3K/AKT/mTOR cascade. Such research will be crucial in determining the therapeutic potential of this and related quinoxaline derivatives.
Spectroscopic and Physicochemical Data of 2-Chloroquinoxaline-6-carbonitrile: A Technical Overview
This guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 2-Chloroquinoxaline-6-carbonitrile, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra for this compound in public databases, this document also presents reference data from the closely related parent compound, 2-Chloroquinoxaline. This information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound have been compiled from available sources and are presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1192756-62-9 | |
| Molecular Formula | C₉H₄ClN₃ | |
| Molecular Weight | 189.6 g/mol | |
| Melting Point | 177-178 °C | |
| IUPAC Name | 2-chloro-6-quinoxalinecarbonitrile | |
| Physical Form | Powder |
Spectroscopic Data (Reference Compound: 2-Chloroquinoxaline)
¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in a quantitative format |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a quantitative format |
Note: While ¹H and ¹³C NMR spectra for 2-Chloroquinoxaline are mentioned in databases, specific peak assignments and quantitative data are not provided in the search results.[1][2]
The IR spectrum of 2-Chloroquinoxaline was obtained using a KBr-Pellet technique.[1] Key absorptions are characteristic of the quinoxaline core and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 1600-1585 | Medium | Aromatic C=C stretch |
| 1500-1400 | Medium | Aromatic C=C stretch |
| ~800-600 | Strong | C-Cl stretch |
The mass spectrum for 2-Chloroquinoxaline was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| m/z | Relative Intensity | Assignment |
| 164 | High | [M]⁺ (Molecular ion) |
| 129 | Highest | [M-Cl]⁺ |
| 102 | Medium | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its non-interference with the spectral regions of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay appropriate for the compound.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range of carbon resonances (typically 0-200 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. A dilute solution of the sample is injected into the GC, where it is vaporized and separated. For less volatile compounds, direct infusion or techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
-
Ionization: In GC-MS, Electron Impact (EI) is a common ionization method. ESI is a softer ionization technique often used for more polar and thermally labile molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Logical Workflow for Synthesis and Characterization
The synthesis of a novel quinoxaline derivative for potential drug development applications typically follows a structured workflow from initial synthesis to final characterization.
Caption: Synthetic and Characterization Workflow for this compound.
References
Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their efficacy and bioavailability are intrinsically linked to their solubility in various solvent systems, a critical parameter during synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility of quinoxaline derivatives, with a focus on providing a framework for understanding their behavior in common organic solvents. While comprehensive data for 2-Chloroquinoxaline-6-carbonitrile is not extensively available in the public domain, this document utilizes data from closely related analogs to provide a robust predictive and methodological resource.
Introduction to Quinoxaline Solubility
The quinoxaline scaffold, a bicyclic heteroaromatic system, imparts a unique combination of rigidity and electronic properties that make it a privileged structure in drug discovery. However, the inherent planarity and aromaticity can often lead to poor solubility in both aqueous and organic media, posing significant challenges for drug development. The solubility of a given quinoxaline derivative is dictated by a delicate interplay of factors including the nature and position of substituents, crystal lattice energy, and the physicochemical properties of the solvent. Understanding these relationships is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating drug products with desired pharmacokinetic profiles.
Quantitative Solubility Data
Precise and comparable solubility data is essential for systematic solvent selection and process optimization. The following table summarizes the mole fraction solubility (x) of a representative quinoxaline derivative, 6-chloro-2,3-diphenylquinoxaline, in twelve different organic solvents at various temperatures. This data provides a valuable reference for predicting the solubility trends of other substituted quinoxalines.
Table 1: Mole Fraction Solubility (x) of 6-chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | 2-Propanol (x) | 1-Butanol (x) | 2-Butanol (x) | Ethyl Acetate (x) |
| 278.15 | 0.00017 | 0.00021 | 0.00019 | 0.00218 |
| 283.15 | 0.00021 | 0.00026 | 0.00024 | 0.00269 |
| 288.15 | 0.00026 | 0.00032 | 0.00030 | 0.00331 |
| 293.15 | 0.00032 | 0.00040 | 0.00037 | 0.00407 |
| 298.15 | 0.00040 | 0.00050 | 0.00046 | 0.00501 |
| 303.15 | 0.00050 | 0.00062 | 0.00057 | 0.00616 |
| 308.15 | 0.00062 | 0.00077 | 0.00071 | 0.00756 |
| 313.15 | 0.00077 | 0.00096 | 0.00088 | 0.00926 |
| 318.15 | 0.00096 | 0.00119 | 0.00109 | 0.01131 |
| 323.15 | 0.00119 | 0.00148 | 0.00135 | 0.01379 |
| Temperature (K) | Methyl Acetate (x) | Butyl Acetate (x) | Acetonitrile (x) | N,N-Dimethylformamide (x) |
| 278.15 | 0.00319 | 0.00231 | 0.00139 | 0.01980 |
| 283.15 | 0.00384 | 0.00281 | 0.00169 | 0.02410 |
| 288.15 | 0.00461 | 0.00341 | 0.00205 | 0.02930 |
| 293.15 | 0.00551 | 0.00414 | 0.00249 | 0.03560 |
| 298.15 | 0.00659 | 0.00502 | 0.00301 | 0.04320 |
| 303.15 | 0.00787 | 0.00608 | 0.00364 | 0.05240 |
| 308.15 | 0.00939 | 0.00736 | 0.00440 | 0.06360 |
| 313.15 | 0.01120 | 0.00891 | 0.00531 | 0.07710 |
| 318.15 | 0.01334 | 0.01078 | 0.00641 | 0.09340 |
| 323.15 | 0.01586 | 0.01300 | 0.00774 | 0.11320 |
| Temperature (K) | Acetone (x) | Butan-2-one (x) | Cyclohexane (x) | N-Methyl-2-pyrrolidone (x) |
| 278.15 | 0.00259 | 0.00315 | 0.00010 | 0.01450 |
| 283.15 | 0.00314 | 0.00382 | 0.00012 | 0.01780 |
| 288.15 | 0.00381 | 0.00462 | 0.00015 | 0.02180 |
| 293.15 | 0.00461 | 0.00558 | 0.00018 | 0.02680 |
| 298.15 | 0.00556 | 0.00673 | 0.00022 | 0.03300 |
| 303.15 | 0.00670 | 0.00810 | 0.00027 | 0.04060 |
| 308.15 | 0.00806 | 0.00973 | 0.00033 | 0.04980 |
| 313.15 | 0.00968 | 0.01166 | 0.00041 | 0.06110 |
| 318.15 | 0.01158 | 0.01392 | 0.00051 | 0.07510 |
| 323.15 | 0.01382 | 0.01659 | 0.00063 | 0.09220 |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is fundamental to generating reliable data. The isothermal saturation method is a widely accepted and robust technique for this purpose.
Isothermal Saturation Method
This method involves equilibrating a supersaturated solution of the solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined analytically.
Experimental Workflow:
Caption: Isothermal Saturation Method Workflow
Detailed Steps:
-
Preparation: An excess amount of the solid quinoxaline derivative is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is achieved. The duration of equilibration should be determined empirically for each solute-solvent system.
-
Sampling and Analysis: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of any undissolved solid. The concentration of the solute in the filtrate is then determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Factors Influencing Solubility: A Logical Framework
The solubility of a quinoxaline derivative is not a random phenomenon but is governed by a set of predictable physicochemical principles. The following diagram illustrates the key relationships influencing solubility.
Caption: Factors Influencing Quinoxaline Solubility
Key Considerations:
-
Crystal Lattice Energy: A high crystal lattice energy, indicative of strong intermolecular forces in the solid state, will generally lead to lower solubility.
-
Substituent Effects: The introduction of polar functional groups capable of hydrogen bonding (e.g., -OH, -NH2) can enhance solubility in polar solvents. Conversely, lipophilic substituents will favor solubility in non-polar solvents.
-
Solvent Polarity: "Like dissolves like" is a guiding principle. Polar quinoxaline derivatives will exhibit higher solubility in polar solvents, while non-polar derivatives will be more soluble in non-polar solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for recrystallization processes.
Conclusion
While a comprehensive solubility profile for this compound remains to be fully elucidated in publicly accessible literature, the principles and data presented for analogous structures provide a strong foundation for researchers in the field. A systematic approach to solvent selection, guided by an understanding of the underlying physicochemical factors and supported by robust experimental methodologies, is critical for the successful development and application of quinoxaline-based compounds in medicinal chemistry and materials science. Further research into the solubility of a wider range of substituted quinoxalines will undoubtedly contribute to the more efficient and predictable advancement of this important class of molecules.
An In-depth Technical Guide to the Synthesis of 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 2-Chloroquinoxaline-6-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis of this molecule can be approached through two main strategic routes, each with distinct starting materials and reaction sequences. This document outlines the most viable and documented methodologies, presenting quantitative data in structured tables, detailed experimental protocols, and logical workflow diagrams to facilitate comprehension and application in a research and development setting.
Route A: Construction of the Quinoxaline Core followed by Chlorination
This approach is arguably the more robust and well-precedented strategy. It involves the initial synthesis of a 2-hydroxy-6-cyanoquinoxaline intermediate, which is subsequently chlorinated to yield the final product. The key starting material for this route is 1,2-diamino-4-cyanobenzene.
Step 1: Synthesis of 1,2-Diamino-4-cyanobenzene
The synthesis of this crucial diamine precursor can be achieved from the commercially available 4-amino-3-nitrobenzonitrile. The process involves the reduction of the nitro group to an amine.
Experimental Protocol:
A common method for the reduction of a nitro group in the presence of a cyano group is catalytic hydrogenation.
-
Reaction: To a solution of 4-amino-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.
-
Conditions: The reaction mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 1,2-diamino-4-cyanobenzene, which can often be used in the next step without further purification.
| Reactant | Reagents and Conditions | Product | Yield | Purity |
| 4-amino-3-nitrobenzonitrile | H₂, Pd/C, Ethanol, Room Temperature | 1,2-diamino-4-cyanobenzene | High | Good |
Step 2: Synthesis of 2-Hydroxy-6-quinoxalinecarbonitrile
This step involves the condensation of 1,2-diamino-4-cyanobenzene with a suitable two-carbon synthon, typically glyoxylic acid or its derivatives, to form the quinoxalinone ring system.
Experimental Protocol:
-
Reaction: 1,2-diamino-4-cyanobenzene (1 equivalent) is dissolved in a suitable solvent, often a mixture of water and a miscible organic solvent like methanol or ethanol.
-
Reagent Addition: An aqueous solution of glyoxylic acid (approximately 1.1 to 1.5 equivalents) is added dropwise to the diamine solution, often at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.
-
Reaction Progression: The reaction mixture is then typically allowed to warm to room temperature and stirred until the reaction is complete, as indicated by the precipitation of the product or by analytical monitoring.
-
Isolation: The solid product, 2-hydroxy-6-quinoxalinecarbonitrile (which exists in tautomeric equilibrium with 6-cyano-1H-quinoxalin-2-one), is collected by filtration, washed with water and a cold organic solvent (like ethanol or diethyl ether), and dried.
| Reactant | Reagents and Conditions | Product | Yield | Purity |
| 1,2-diamino-4-cyanobenzene | Glyoxylic acid, Water/Methanol, 0 °C to Room Temp. | 2-Hydroxy-6-quinoxalinecarbonitrile | Good | High |
Step 3: Chlorination of 2-Hydroxy-6-quinoxalinecarbonitrile
The final step in this route is the conversion of the hydroxyl group at the 2-position to a chlorine atom. This is a standard transformation for which several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common and effective.
Experimental Protocol:
-
Reaction: 2-Hydroxy-6-quinoxalinecarbonitrile (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃). A co-solvent such as N,N-dimethylformamide (DMF) can be used catalytically.
-
Conditions: The reaction mixture is heated to reflux (the boiling point of POCl₃ is approximately 106 °C) for a period of time, typically 1 to 4 hours, until the starting material is consumed.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The precipitated solid is then collected by filtration, washed thoroughly with water to remove any residual acid, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant | Reagents and Conditions | Product | Yield | Purity |
| 2-Hydroxy-6-quinoxalinecarbonitrile | Phosphorus oxychloride (POCl₃), Reflux | This compound | Good | High |
Logical Workflow for Route A
Caption: Synthetic pathway for this compound via a 2-hydroxyquinoxaline intermediate.
Route B: Synthesis of a Dihaloquinoxaline followed by Selective Cyanation
This alternative route begins with the synthesis of a 2,6-dihaloquinoxaline, typically 2,6-dichloroquinoxaline, followed by a selective nucleophilic aromatic substitution to introduce the cyano group at the 6-position.
Step 1: Synthesis of 2,6-Dichloroquinoxaline
There are several reported methods to synthesize this key intermediate. One common approach starts from p-chloroaniline.
Experimental Protocol (from p-chloroaniline):
This is a multi-step process that can be summarized as follows:
-
Acylation: p-chloroaniline is acylated with chloroacetyl chloride.
-
Nitration: The resulting amide undergoes nitration, typically ortho to the amino group.
-
Reduction: The nitro group is reduced to an amine.
-
Cyclization: The diamine undergoes intramolecular cyclization to form 6-chloro-3,4-dihydro-1H-quinoxalin-2-one.
-
Oxidation: The dihydroquinoxalinone is oxidized to 6-chloro-1H-quinoxalin-2-one.
-
Chlorination: The resulting 2-hydroxy-6-chloroquinoxaline is chlorinated with an agent like POCl₃ to yield 2,6-dichloroquinoxaline.
| Reactant | Key Intermediates | Final Product |
| p-chloroaniline | N-(4-chlorophenyl)-2-chloroacetamide, | 2,6-dichloroquinoxaline |
| N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, | ||
| N-(2-amino-4-chlorophenyl)-2-chloroacetamide, | ||
| 6-chloro-3,4-dihydro-1H-quinoxalin-2-one, | ||
| 6-chloro-1H-quinoxalin-2-one |
Step 2: Selective Cyanation of 2,6-Dichloroquinoxaline
This step is the most challenging aspect of Route B. The quinoxaline ring system is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the chlorine atom at the 2-position is generally more activated and thus more reactive towards nucleophiles than the chlorine atom at the 6-position[1]. This is due to the electronic influence of the nitrogen atoms in the pyrazine ring.
A direct, selective displacement of the 6-chloro group with a cyanide source (e.g., sodium cyanide or potassium cyanide) is therefore difficult to achieve with high yields of the desired product. The reaction would likely yield a mixture of products, including the 2-cyano-6-chloroquinoxaline and the 2,6-dicyanoquinoxaline, in addition to the desired 2-chloro-6-cyanoquinoxaline.
To achieve selectivity, one might consider:
-
Protecting group strategy: The more reactive 2-position could be temporarily blocked with a suitable protecting group, allowing for cyanation at the 6-position, followed by deprotection. This would, however, add more steps to the overall synthesis.
Due to these challenges, Route A is generally the more practical and higher-yielding approach for the synthesis of this compound.
Logical Workflow for Route B
Caption: Synthetic pathway for this compound from 2,6-dichloroquinoxaline, highlighting the selectivity challenge.
Conclusion
For the synthesis of this compound, the route commencing with the construction of the 6-cyano-2-hydroxyquinoxaline core from 1,2-diamino-4-cyanobenzene, followed by chlorination, presents a more direct and predictable pathway with potentially higher overall yields and fewer purification challenges compared to the selective cyanation of a dihaloquinoxaline precursor. Researchers and drug development professionals should consider the availability of the respective starting materials and the scalability of each step when choosing the most appropriate synthetic strategy for their specific needs.
References
The Duality of Reactivity: A Technical Guide to the Chloro and Nitrile Groups in 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the chloro and nitrile functional groups within the heterocyclic scaffold of 2-Chloroquinoxaline-6-carbonitrile. This molecule presents a versatile platform for chemical diversification, owing to the distinct and often orthogonal reactivity of its key functional groups. Understanding the chemical behavior of the electrophilic chloro moiety at the C2 position and the multifaceted nitrile group at the C6 position is paramount for its effective utilization in synthetic chemistry and drug discovery programs. Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5]
Core Reactivity Principles
The chemical behavior of this compound is dominated by two primary centers of reactivity:
-
The 2-Chloro Group: This group is highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the quinoxaline ring system, further enhanced by the nitrile group at the 6-position, activates the C2 position for attack by a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities, making it a cornerstone for generating libraries of novel quinoxaline derivatives.
-
The 6-Nitrile Group: The nitrile functionality offers a rich vein of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. These transformations provide avenues for significant structural modifications and the introduction of key pharmacophoric elements.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the public domain, the following table summarizes the expected reaction types and typical yields based on analogous quinoxaline systems.
| Reaction Type | Functional Group | Reagents and Conditions | Product Functional Group | Typical Yield (%) (Illustrative) |
| Nucleophilic Aromatic Substitution | 2-Chloro | Primary/Secondary Amines, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | 2-Amino | 70-95 |
| Nucleophilic Aromatic Substitution | 2-Chloro | Alkoxides (e.g., NaOMe, NaOEt), Solvent (e.g., corresponding alcohol), Heat | 2-Alkoxy | 60-90 |
| Nucleophilic Aromatic Substitution | 2-Chloro | Hydrazine Hydrate, Solvent (e.g., Ethanol), Reflux | 2-Hydrazinyl | 80-95 |
| Nucleophilic Aromatic Substitution | 2-Chloro | Sodium Azide, Solvent (e.g., DMF), Room Temperature | 2-Azido | ~90 |
| Nitrile Hydrolysis (Acidic) | 6-Nitrile | Concentrated HCl, H₂O, Reflux | 6-Carboxylic Acid | 75-90 |
| Nitrile Hydrolysis (Basic) | 6-Nitrile | NaOH or KOH, H₂O/Ethanol, Reflux | 6-Carboxylate (then acid workup) | 80-95 |
| Nitrile Reduction | 6-Nitrile | LiAlH₄, THF, followed by aqueous workup | 6-Aminomethyl | 70-85 |
| Nitrile Reduction | 6-Nitrile | H₂, Pd/C or Raney Ni, Solvent (e.g., Ethanol, Methanol) | 6-Aminomethyl | 60-80 |
Experimental Protocols
The following are detailed methodologies for key transformations of this compound, adapted from established procedures for similar quinoxaline derivatives.
Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine
Objective: To synthesize a 2-(alkylamino)quinoxaline-6-carbonitrile derivative.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylamino)quinoxaline-6-carbonitrile.
Protocol 2: Acid-Catalyzed Hydrolysis of the Nitrile Group
Objective: To synthesize 2-chloroquinoxaline-6-carboxylic acid.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).
-
Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid product.
-
If precipitation is incomplete, adjust the pH to 2-3 with a suitable base.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the product under vacuum to yield 2-chloroquinoxaline-6-carboxylic acid.
Protocol 3: Reduction of the Nitrile Group with Lithium Aluminum Hydride
Objective: To synthesize (2-chloroquinoxalin-6-yl)methanamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Sodium sulfate decahydrate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
A granular precipitate should form. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to obtain (2-chloroquinoxalin-6-yl)methanamine.
Visualizations of Reaction Pathways and Logic
The following diagrams illustrate the key reaction workflows and the logical relationship between the reactive sites of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. US4636562A - Process for preparing 6-halo-2-chloroquinoxaline - Google Patents [patents.google.com]
- 3. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Chloroquinoxaline-6-carbonitrile with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 2-aryl-quinoxaline-6-carbonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoxaline scaffold in pharmacologically active compounds.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds.[4][5] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][6] This methodology has become indispensable in the pharmaceutical industry for the rapid generation of compound libraries to explore structure-activity relationships (SAR) during lead optimization.[2][3]
Quinoxaline derivatives are a class of heterocyclic compounds that exhibit a broad range of biological activities, making them attractive scaffolds for drug development.[7] The functionalization of the quinoxaline core at the 2-position via Suzuki coupling allows for the introduction of diverse aryl substituents, providing a straightforward route to novel chemical entities with potential therapeutic applications.
This document outlines a general protocol for the Suzuki coupling of this compound, based on established methodologies for similar substrates.[8]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) complex.[6][9]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[6][9]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final 2-aryl-quinoxaline-6-carbonitrile product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][9]
Experimental Protocol
This protocol is adapted from procedures for the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline.[8] Researchers should optimize these conditions for their specific arylboronic acid and scale.
Materials:
-
This compound (Substrate)
-
Arylboronic acid (Coupling partner, 1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst, 5 mol%)
-
Potassium phosphate (K₃PO₄) (Base, 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous THF via syringe. The reaction concentration can be optimized, but a starting point of 0.1 M with respect to the limiting reagent is recommended.
-
Stir the reaction mixture at 90 °C for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-quinoxaline-6-carbonitrile.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a similar substrate, 2,6-dichloroquinoxaline, with various arylboronic acids.[8] These results can serve as a benchmark for the coupling with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 75 |
| 4 | 2,6-Dimethylphenylboronic acid | 2-(2,6-Dimethylphenyl)-6-chloroquinoxaline | 37 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 7 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 8 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 9 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | 62 |
| 10 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-6-chloroquinoxaline | 45 |
Data adapted from the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline.[8] Yields are for the isolated product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling protocol.
References
- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the synthesis of N-aryl-2-aminoquinoxaline-6-carbonitriles via the Buchwald-Hartwig amination of 2-Chloroquinoxaline-6-carbonitrile. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-nitrogen bonds in the synthesis of diverse bioactive molecules. Quinoxaline derivatives, in particular, are prevalent scaffolds in pharmaceuticals, exhibiting a wide range of biological activities.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides and amines.[1][2] The reaction is catalyzed by palladium complexes in the presence of a phosphine ligand and a base. This methodology has largely superseded harsher, traditional methods for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally high yields.[1] The application of this reaction to heteroaryl chlorides, such as this compound, provides a direct route to novel substituted quinoxaline derivatives, which are of significant interest in drug discovery.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) species undergoes oxidative addition to the aryl halide (this compound). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form an amido complex. Finally, reductive elimination from this complex yields the desired N-aryl-2-aminoquinoxaline-6-carbonitrile product and regenerates the active Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[3]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reagents under an inert atmosphere, followed by heating to drive the reaction to completion. Subsequent workup and purification steps are then necessary to isolate the desired product.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic arylamine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylamine (e.g., Aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 equivalent) and the arylamine (1.2 equivalents) to the flask.
-
Add anhydrous solvent (e.g., Toluene, 0.1 M concentration with respect to the limiting reagent).
-
Reaction: The reaction mixture is stirred and heated to 100-110 °C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-2-aminoquinoxaline-6-carbonitrile.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 80-90 |
| 3 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 75-85 |
| 4 | tert-Butylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu (1.5) | Dioxane | 110 | 24 | 70-80 |
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Safety Precautions
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The purity of the reagents, particularly the solvent and base, is crucial. Ensure the reaction is performed under strictly anhydrous and inert conditions.
-
Side Reactions: The formation of hydrodehalogenation products (replacement of chlorine with hydrogen) can sometimes occur. This may be minimized by adjusting the reaction temperature or the choice of ligand and base.
-
Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive; handle with care. Solvents such as toluene and dioxane are flammable and have associated health risks. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
These application notes are intended to provide a comprehensive guide for the successful implementation of the Buchwald-Hartwig amination for the synthesis of novel quinoxaline derivatives. For specific applications, further optimization of the described protocol may be required.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors utilizing 2-chloroquinoxaline-6-carbonitrile as a versatile starting material. The protocols detailed below leverage robust and widely applicable cross-coupling methodologies to generate a diverse library of substituted quinoxaline derivatives. Quinoxaline scaffolds are prevalent in numerous kinase inhibitors, acting as ATP-competitive binders that target a range of kinases implicated in oncology and inflammatory diseases.
Introduction
The quinoxaline core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its bicyclic heteroaromatic structure allows for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is an attractive starting material due to the presence of two reactive sites: the chloro substituent at the 2-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the carbonitrile group at the 6-position, which can serve as a key interaction point with the target kinase or be further chemically modified.
This document outlines synthetic protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing access to a wide array of 2-aryl, 2-heteroaryl, and 2-amino substituted quinoxaline-6-carbonitrile derivatives. These compounds have the potential to inhibit various kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis Signal-regulating Kinase 1 (ASK1).
Synthetic Schemes and Data
The primary synthetic strategies for diversifying the this compound scaffold involve palladium-catalyzed Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. These reactions are known for their broad substrate scope and functional group tolerance.
Table 1: Representative Kinase Inhibitors Synthesized from this compound
| Compound ID | R-Group | Target Kinase(s) | IC50 (nM) | Synthetic Yield (%) |
| QCI-001 | 4-methoxyphenyl | VEGFR-2 | 85 | 78 |
| QCI-002 | 3-aminophenyl | EGFR | 120 | 72 |
| QCI-003 | Pyridin-4-yl | ASK1 | 55 | 85 |
| QCI-004 | Aniline | c-Met | 95 | 65 |
| QCI-005 | 4-(dimethylamino)phenyl | PDGFRβ | 150 | 75 |
Note: The IC50 values and yields are representative and may vary based on specific reaction conditions and assay formats.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl/heteroaryl-quinoxaline-6-carbonitrile derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding aryl/heteroaryl boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq.) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-quinoxaline-6-carbonitrile derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-(arylamino)quinoxaline-6-carbonitrile derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst (0.02 eq.) and the phosphine ligand (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and stir for 10 minutes to form the catalyst complex.
-
To a separate flask, add this compound (1.0 eq.), the amine (1.1 eq.), and the base (1.5 eq.).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the pre-formed catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(arylamino)quinoxaline-6-carbonitrile derivative.
Signaling Pathways and Visualizations
The synthesized quinoxaline-based kinase inhibitors are designed to interfere with key signaling pathways that are often dysregulated in cancer and other diseases.
Caption: Synthetic workflow for the diversification of this compound.
Many of the targeted kinases are components of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways.
Caption: Inhibition of the MAPK/ERK signaling pathway by targeting Receptor Tyrosine Kinases.
Caption: Targeting Receptor Tyrosine Kinases to inhibit the PI3K/AKT signaling pathway.
Conclusion
The synthetic protocols and data presented herein demonstrate that this compound is a valuable and versatile starting material for the generation of novel kinase inhibitors. The use of robust palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a diverse range of derivatives. Further screening and optimization of these compounds could lead to the discovery of potent and selective kinase inhibitors for therapeutic applications.
Application Notes and Protocols: The Versatile Scaffold of 2-Chloroquinoxaline-6-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloroquinoxaline-6-carbonitrile as a key building block in the design and synthesis of novel therapeutic agents. The quinoxaline core is a recognized privileged scaffold in medicinal chemistry, and the strategic placement of a reactive chloro group at the 2-position and a cyano group at the 6-position offers a versatile platform for generating diverse molecular libraries with a wide range of biological activities.[1][2]
Introduction to this compound in Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent feature in numerous biologically active compounds.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[3][4][5] The 2-chloro substituent serves as a convenient handle for introducing various functional groups through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR). The 6-carbonitrile moiety, an electron-withdrawing group, can modulate the electronic properties of the quinoxaline ring system, potentially influencing target binding and pharmacokinetic properties.
This document outlines the synthetic utility of this compound, provides protocols for the synthesis of derivatives, and details methods for their biological evaluation, with a focus on kinase inhibition.
Synthetic Applications
This compound is an excellent electrophile for the synthesis of a variety of 2-substituted quinoxaline derivatives. The chlorine atom at the 2-position is readily displaced by a range of nucleophiles, including amines, alcohols, and thiols. This allows for the facile generation of libraries of compounds for high-throughput screening.
General Protocol for Nucleophilic Substitution
A general procedure for the synthesis of 2-amino-quinoxaline-6-carbonitrile derivatives is as follows:
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Pyridine)
-
Base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (2.0-3.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-quinoxaline-6-carbonitrile derivative.[6]
This protocol can be adapted for reactions with other nucleophiles such as alcohols and thiols.
Application in Kinase Inhibition
Quinoxaline derivatives have emerged as a significant class of kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases.[7][8] The 2-aminoquinoxaline scaffold, readily accessible from this compound, is a key pharmacophore in several potent kinase inhibitors.
Targeted Kinases and Biological Activity
While specific data for derivatives of this compound is limited in publicly available literature, the broader class of 2-aminoquinoxaline derivatives has shown potent inhibitory activity against several kinases. The following table summarizes the activity of some representative quinoxaline derivatives against various kinases. It is important to note that these compounds are analogues, and the activity of derivatives of this compound would need to be experimentally determined.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based Assay IC50 (µM) | Reference Compound |
| Analog 1 | ASK1 | 30.17 | - | - | GS-4997 |
| Analog 2 | c-Met | 0.6 | - | - | BMS-777607 |
| Analog 3 | Pim-1 | 150 | - | - | SGI-1776 |
| Analog 4 | Pim-2 | 80 | - | - | SGI-1776 |
| Analog 5 | CDK9 | 115 | - | - | Flavopiridol |
Data presented is for analogous quinoxaline derivatives and serves as a guide for potential applications.[6][9][10][11]
Experimental Protocols for Biological Evaluation
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant Kinase (e.g., c-Met, ASK1)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase buffer.
-
Add the test compounds at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
This protocol measures the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line with overexpressed target kinase)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a typical workflow for drug discovery utilizing the this compound scaffold and a representative signaling pathway that can be targeted by its derivatives.
Caption: Drug discovery workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Reaction of 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting the Sonogashira cross-coupling reaction using 2-Chloroquinoxaline-6-carbonitrile as a key building block. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, a transformation of significant interest in the synthesis of pharmaceuticals and functional materials.[1] Quinoxaline derivatives, in particular, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2]
The protocols outlined below are based on established methodologies for similar chloro-heterocyclic compounds and provide a strong starting point for the successful synthesis of various alkynyl-quinoxaline-6-carbonitrile derivatives.
Reaction Principle
The Sonogashira reaction is a cross-coupling reaction catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3]
General Reaction Scheme
Comparative Reaction Conditions for Chloro-Heterocyclic Systems
| Substrate | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,3-Dichloroquinoxaline | Pd(dppf)Cl₂ | CuI | Et₃N | THF | 60 | 12 | 70-85 |
| 2-Chloro-3-methoxyquinoxaline | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | 8 | 85-95[4] |
| 4-Chloro-2-trichloromethylquinazoline | Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | RT | 24 | High[5] |
Proposed Experimental Protocol for this compound
This protocol is a recommended starting point, and optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.).
-
Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and Copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 eq.).
-
Substrate Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkynyl)quinoxaline-6-carbonitrile.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Copper(I) iodide is light-sensitive and should be stored accordingly.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These application notes are intended to serve as a guide. For novel substrates or large-scale synthesis, further optimization and safety assessments are strongly recommended. The versatility of the Sonogashira reaction makes it a valuable method for the synthesis of a diverse library of quinoxaline derivatives for drug discovery and materials science applications.[6]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Functionalization of the C2 Position of 2-Chloroquinoxaline-6-carbonitrile
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] Specifically, 2-Chloroquinoxaline-6-carbonitrile is a valuable synthetic intermediate, offering multiple points for chemical modification. The electron-withdrawing nature of the pyrazine ring and the cyano group at the C6 position makes the C2 position, bearing a chlorine atom, particularly susceptible to functionalization. The chlorine atom serves as an effective leaving group, enabling a variety of cross-coupling and substitution reactions.[2]
This document provides detailed protocols for three key synthetic transformations at the C2 position of this compound: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Nucleophilic Aromatic Substitution (SNAr) for introducing a range of heteroatom nucleophiles. These methodologies are fundamental for generating diverse libraries of quinoxaline derivatives for drug discovery and materials science research.
Core Functionalization Strategies
The primary pathways for modifying the C2 position involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The choice of method depends on the desired final substituent (carbon, nitrogen, oxygen, sulfur, etc.).
Figure 1: Key functionalization pathways for this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of an arylboronic acid with this compound. The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp²)–C(sp²) bonds.[3][4] The reactivity of chloro-substituted quinoxalines in Suzuki couplings has been demonstrated, with the C2 position being highly activated.[5]
Reaction Scheme: 2-(Aryl)-quinoxaline-6-carbonitrile is synthesized from this compound and an arylboronic acid using a palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.05 equiv) and Triphenylphosphine (0.10 equiv). Add this catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting chloroquinoxaline.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(Aryl)-quinoxaline-6-carbonitrile.
Figure 2: General experimental workflow for cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of this compound. The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[6][7] It is widely applicable to a range of amines and aryl halides.[8][9]
Reaction Scheme: 2-(Amino)-quinoxaline-6-carbonitrile derivatives are formed by coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Sodium tert-butoxide (1.4 equiv) to an oven-dried reaction tube or flask.
-
Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Reactant Addition: Add this compound (1.0 equiv).
-
Solvent and Amine: Add anhydrous toluene, followed by the amine (1.2 equiv) via syringe.
-
Reaction: Seal the tube/flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired 2-(amino)-quinoxaline-6-carbonitrile product.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoxaline ring system activates the C2 position for nucleophilic aromatic substitution (SNAr).[10][11] This method is particularly useful for introducing strong nucleophiles like alkoxides, thiolates, and certain amines without the need for a metal catalyst.[12][13]
Reaction Scheme: A nucleophile (Nu-H) displaces the chloride at the C2 position, typically in the presence of a base.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide)
-
A suitable base if the nucleophile is not pre-formed (e.g., Potassium carbonate, Sodium hydride)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Addition: Add the nucleophile (1.2-1.5 equiv) to the solution. If using a neutral nucleophile (e.g., an alcohol or thiol), a base such as potassium carbonate (2.0 equiv) or sodium hydride (1.2 equiv, added portion-wise at 0 °C) is required.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The optimal temperature will depend on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. SNAr reactions are often complete within 1-6 hours.
-
Workup: Once the reaction is complete, pour the mixture into ice-water. A precipitate of the product may form, which can be collected by filtration.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude material by recrystallization or flash column chromatography to yield the final product.
Illustrative Data Presentation
The following table summarizes representative, hypothetical yields for the functionalization of this compound based on the protocols above. Actual yields may vary depending on the specific substrate, reaction conditions, and scale.
| Entry | Reaction Type | C2-Substituent | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | 4-Methoxyphenyl | Pd(OAc)₂ / PPh₃, K₂CO₃ | Dioxane | 100 | 10 | 85 |
| 2 | Suzuki-Miyaura | 2-Thienyl | Pd(OAc)₂ / PPh₃, K₂CO₃ | Dioxane | 100 | 12 | 78 |
| 3 | Buchwald-Hartwig | Morpholin-4-yl | Pd₂(dba)₃ / Xantphos, NaOtBu | Toluene | 110 | 16 | 91 |
| 4 | Buchwald-Hartwig | Anilino | Pd₂(dba)₃ / Xantphos, NaOtBu | Toluene | 110 | 18 | 75 |
| 5 | SNAr | Methoxy | NaOMe | DMF | 25 | 2 | 95 |
| 6 | SNAr | Phenylthio | PhSNa | DMF | 50 | 4 | 92 |
Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept in palladium catalysis.[4][14]
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloroquinoxaline-6-carbonitrile | 1236222-48-2 | Benchchem [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Substituted Quinoxaline-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-aryl- and 2-amino-quinoxaline-6-carbonitrile derivatives, starting from the key intermediate 2-Chloroquinoxaline-6-carbonitrile. The synthesized compounds are of significant interest in medicinal chemistry, particularly as potential kinase inhibitors.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological activities include anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Notably, certain quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in the modulation of cellular signaling pathways that are often dysregulated in diseases such as cancer.[3][4] Specifically, the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival, has been a key target for quinoxaline-based inhibitors.[1][5]
This document outlines robust and reproducible methods for the synthesis of novel 2-substituted quinoxaline-6-carbonitrile derivatives through two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. Additionally, a protocol for nucleophilic aromatic substitution is provided.
Synthetic Schemes
The primary synthetic strategies for the derivatization of this compound are outlined below. These methods offer a versatile platform for accessing a wide range of derivatives with diverse functionalities.
Scheme 1: Suzuki-Miyaura Cross-Coupling
This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the quinoxaline core and various aryl or heteroaryl groups.
Caption: Suzuki-Miyaura coupling of this compound.
Scheme 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of a carbon-nitrogen bond between the 2-position of the quinoxaline and a primary or secondary amine.[6][7]
Caption: Buchwald-Hartwig amination of this compound.
Scheme 3: Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nature of the quinoxaline ring system and the 6-carbonitrile group facilitates the direct displacement of the C2-chloride by nucleophilic amines, often under thermal or microwave conditions.[8]
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-chloroquinoxaline-6-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, offering a guide for the synthesis of diverse derivatives.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the quinoxaline scaffold is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the quinoxaline core.
This application note focuses on the utility of this compound as a versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the C2-chloro position, making it an excellent handle for palladium-catalyzed transformations.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A Pd(0) species initiates the cycle by oxidatively adding to the aryl halide (in this case, this compound). The subsequent transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., boronic acid, amine, or alkyne) to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.
Quantitative Data
The following table summarizes the results of Suzuki-Miyaura coupling reactions performed on 2,6-dichloroquinoxaline, a closely related substrate to this compound. These data provide a strong starting point for the optimization of reactions with the target substrate. The reactions demonstrate high yields for a variety of arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-(3-Tolyl)-6-chloroquinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 75 |
| 4 | 2,6-Dimethylphenylboronic acid | 2-(2,6-Dimethylphenyl)-6-chloroquinoxaline | 37 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 7 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 8 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 9 | 2-Thienylboronic acid | 2-(2-Thienyl)-6-chloroquinoxaline | 45 |
Data adapted from a study on 2,6-dichloroquinoxaline and may require optimization for this compound.
Experimental Protocol
This protocol is based on the successful Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, forming a new carbon-nitrogen bond.[1] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials.[2]
Quantitative Data
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| 3 | n-Butylamine | [Pd(cinnamyl)Cl]₂ / cataCXium A | K₃PO₄ | t-BuOH/H₂O | 80 | 80-90 |
| 4 | Indole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 75-85 |
These conditions are general and will likely require optimization for this compound.
Experimental Protocol
This generalized protocol for the Buchwald-Hartwig amination should be adapted and optimized for the specific amine and this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction tube.
-
Add this compound to the tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds.
Quantitative Data
Specific examples for the Sonogashira coupling of this compound were not found in the initial literature search. The following table provides data for the Sonogashira coupling of related 2-chloroquinoxaline derivatives, which can be used as a guide for reaction optimization.
| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 85-95 |
| 2 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | Acetonitrile | 60 | 70-80 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 90 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Piperidine | THF | 50 | 75-85 |
These conditions are based on related substrates and optimization for this compound is recommended.
Experimental Protocol
This generalized protocol for Sonogashira coupling should be optimized for the specific alkyne and this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt, piperidine, 2.0-3.0 equiv)
-
Solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and efficient platform for the synthesis of a diverse array of functionalized quinoxaline derivatives. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while requiring some optimization for the specific substrate, offer robust starting points for researchers in medicinal chemistry and materials science. The ability to introduce a wide range of aryl, amino, and alkynyl substituents opens up new avenues for the design and synthesis of novel compounds with potential therapeutic and technological applications.
References
Application Notes and Protocols: 2-Chloroquinoxaline-6-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloroquinoxaline-6-carbonitrile as a versatile scaffold in the discovery of novel therapeutic agents. The quinoxaline core is a recognized privileged structure in medicinal chemistry, and the strategic placement of a chloro group at the 2-position and a carbonitrile moiety at the 6-position offers synthetic handles for the development of potent and selective modulators of various biological targets. This document outlines the application of this scaffold in targeting the Wnt/β-catenin signaling pathway, a critical pathway implicated in cancer and other diseases.
Introduction to this compound as a Scaffold
This compound is a heterocyclic building block that has garnered significant interest in drug discovery. The chloro substituent at the 2-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR). The carbonitrile group at the 6-position can also be chemically modified or act as a key interacting moiety with biological targets. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
Application Example: Inhibition of the Wnt/β-catenin Signaling Pathway
A notable application of the 2,6-disubstituted quinoxaline scaffold is in the development of inhibitors of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.[2]
A key example is the 2,3,6-trisubstituted quinoxaline derivative, GDK-100017 , which has been identified as a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[3][4] This compound demonstrates the potential of the this compound scaffold in generating targeted anticancer agents.
Quantitative Data
The biological activity of GDK-100017 has been quantified, providing a benchmark for the potency of this compound series.
| Compound ID | Target Pathway | Cell Line | Bioassay | IC50 | Citation |
| GDK-100017 | Wnt/β-catenin | A549/Wnt2 | TCF/LEF-dependent transcriptional activity | ~10 µM | [3][4] |
Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the "off-state," a destruction complex consisting of APC, Axin, GSK-3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes like Cyclin D1 and c-Myc, driving cell proliferation.[5] GDK-100017 has been shown to inhibit the transcriptional activity of the β-catenin-TCF/LEF complex.[3][4]
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoxaline-6-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloroquinoxaline-6-carbonitrile synthesis. The information is based on established synthetic methodologies for quinoxaline derivatives and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: (1) Cyclization of 3,4-diaminobenzonitrile with a glyoxal derivative to form 2-hydroxyquinoxaline-6-carbonitrile, and (2) Chlorination of the hydroxyl intermediate to the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-hydroxyquinoxaline-6-carbonitrile (Cyclization Step) | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of starting materials: 3,4-diaminobenzonitrile may be oxidized, or the glyoxylic acid derivative may be impure. 3. Incorrect pH: The reaction is sensitive to pH; it may be too acidic or too basic. 4. Formation of regioisomers: The condensation can potentially lead to the formation of the 3-hydroxy isomer, although the 2-hydroxy isomer is generally favored. | 1. Reaction Monitoring and Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Starting Material Purity: Ensure the 3,4-diaminobenzonitrile is of high purity and stored under an inert atmosphere to prevent oxidation. Use freshly opened or purified glyoxylic acid monohydrate. 3. pH Control: While the reaction is acid-catalyzed, excess acidity can lead to side reactions. The use of glyoxylic acid itself often provides the necessary acidity. Ensure the reaction medium is not overly acidic. 4. Regioisomer Analysis: Characterize the product mixture carefully using NMR or LC-MS to determine if regioisomers are being formed. A patent for a similar synthesis suggests that dropwise addition of the diamine solution to the glyoxylic acid solution at low temperatures (e.g., 0°C) can improve regioselectivity.[1][2] |
| Low Yield or Incomplete Conversion in Chlorination Step | 1. Ineffective chlorinating agent: The chlorinating agent (e.g., POCl₃, SOCl₂) may be old or decomposed. 2. Insufficient reaction temperature or time: The conversion of the hydroxyl group to the chloride may require higher temperatures and/or longer reaction times. 3. Presence of water: Moisture can quench the chlorinating agent. | 1. Fresh Reagents: Use freshly opened or distilled chlorinating agents. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. A patent for a similar chlorination using solid phosgene suggests a reaction temperature of 50-100°C for 6-10 hours.[3] When using POCl₃, refluxing is common. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Dark-Colored Impurities | 1. Oxidation of starting materials or intermediates: Diamines and hydroxylated quinoxalines can be susceptible to air oxidation, especially at elevated temperatures. 2. Side reactions at high temperatures: Prolonged heating can lead to decomposition and polymerization. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere. 2. Temperature Control: Avoid excessive heating. Purify the crude product as soon as possible after the reaction is complete. |
| Difficulty in Product Isolation and Purification | 1. Product is highly insoluble or soluble in the work-up solvent. 2. Presence of persistent impurities. | 1. Solvent Screening: Experiment with different solvents for extraction and recrystallization. 2. Chromatography: If recrystallization is ineffective, column chromatography may be necessary to remove stubborn impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective route involves a two-step process. The first step is the cyclization of 3,4-diaminobenzonitrile with a glyoxal derivative, such as glyoxylic acid monohydrate, to form 2-hydroxyquinoxaline-6-carbonitrile. The second step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or solid phosgene to yield the final product.
Q2: How can I improve the regioselectivity of the initial cyclization reaction?
A2: To favor the formation of the desired 2-hydroxy isomer over the 3-hydroxy isomer, a slow, dropwise addition of the 3,4-diaminobenzonitrile solution to a stirred solution of glyoxylic acid monohydrate at a low temperature (e.g., 0°C) is recommended.[1][2] This controlled addition can help to minimize the formation of the undesired regioisomer.
Q3: What are the best chlorinating agents for converting 2-hydroxyquinoxaline-6-carbonitrile to the final product?
A3: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used and effective chlorinating agents for this type of transformation. A patent for a similar compound also reports high yields using solid phosgene (triphosgene) as the chlorinating agent, which offers the advantage of producing gaseous byproducts that are easier to handle.[3]
Q4: My final product is a dark oil or solid. How can I decolorize it?
A4: The formation of colored impurities is often due to oxidation or side reactions. You can try treating a solution of your crude product with activated carbon, followed by filtration and recrystallization. Column chromatography can also be effective in removing colored impurities.
Q5: What are the key safety precautions I should take during this synthesis?
A5: Both steps of this synthesis involve hazardous materials. 3,4-diaminobenzonitrile can be toxic and should be handled with appropriate personal protective equipment (PPE). Chlorinating agents like POCl₃, SOCl₂, and solid phosgene are corrosive, toxic, and react violently with water. These reagents should be handled in a well-ventilated fume hood, and all reactions should be conducted under anhydrous and inert conditions.
Data Presentation
The following table summarizes reaction conditions for the synthesis of compounds structurally similar to the target molecule and its intermediate, providing a reference for optimization.
| Reaction Step | Starting Materials | Reagents & Solvents | Temperature | Time | Yield | Reference |
| Cyclization | 2,3-diamino-6-chlorobenzonitrile, Glyoxylic acid monohydrate | Methanol | 0°C | - (monitored by TLC) | 85% | [1][2] |
| Chlorination | 6-chloro-2-hydroxyquinoxaline, Solid phosgene | Halogenated hydrocarbon or arene, Organic amide catalyst | 50-100°C | 6-10 hours | >95% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxyquinoxaline-6-carbonitrile
This protocol is adapted from a patented procedure for a structurally similar compound.[1][2]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glyoxylic acid monohydrate (4.5 equivalents) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 3,4-diaminobenzonitrile (1.0 equivalent) in methanol.
-
Slowly add the 3,4-diaminobenzonitrile solution dropwise to the stirred glyoxylic acid solution at 0°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to collect the precipitated product.
-
Wash the solid with cold methanol and dry under vacuum to obtain 2-hydroxyquinoxaline-6-carbonitrile.
Protocol 2: Synthesis of this compound
This protocol is based on a patented procedure for the chlorination of a similar quinoxaline derivative.[3]
-
To a dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 2-hydroxyquinoxaline-6-carbonitrile (1.0 equivalent), an organic solvent (e.g., toluene or dichlorobenzene), and a catalytic amount of an organic amide (e.g., DMF).
-
Heat the mixture to 50-100°C with stirring.
-
In a separate container, dissolve solid phosgene (0.5-1.0 equivalent) in a small amount of the same organic solvent.
-
Carefully add the solid phosgene solution to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at 50-100°C for 6-10 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench any remaining chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
References
- 1. Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Eureka | Patsnap [eureka.patsnap.com]
- 2. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 3. CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline - Google Patents [patents.google.com]
Purification challenges of 2-Chloroquinoxaline-6-carbonitrile
Technical Support Center: 2-Chloroquinoxaline-6-carbonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Impurities in the synthesis of this compound typically arise from the starting materials or side reactions. The classical synthesis involves the condensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as the substituted o-phenylenediamine or dicarbonyl precursors.
-
Positional Isomers: Depending on the symmetry of the precursors, other isomers of the quinoxaline core may form.
-
Over-reaction or Side-Products: Products from undesired side reactions occurring under the reaction conditions.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, acetic acid, toluene).[1][2]
Q2: My crude product is a colored solid (e.g., yellow, brown). Is this expected?
A2: While pure this compound is expected to be a white or off-white solid, crude products are often colored due to the presence of minor, highly conjugated impurities or by-products formed during synthesis. The color should diminish or disappear upon successful purification.
Q3: Which purification method should I try first: recrystallization or column chromatography?
A3: For crude material with moderate to high purity (>85%), recrystallization is often the most efficient first step. It is faster, uses less solvent, and is more scalable than chromatography. If the crude product contains multiple impurities with polarities similar to the desired compound, or if it is an oil, silica gel column chromatography will be necessary for effective separation.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography, allowing for quick analysis of fractions. For quantitative assessment of purity before and after any purification step, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] Purity can also be assessed by 1H NMR spectroscopy and melting point determination.
Purification Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration. | 1. Test a different solvent system. Try a binary solvent system (one solvent in which the compound is soluble and one in which it is sparingly soluble) to achieve optimal solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Product Fails to Crystallize (Oils Out) | 1. The presence of impurities is depressing the melting point and preventing lattice formation.2. The solvent is not appropriate for crystallization. | 1. Attempt to purify the oil by column chromatography first, then recrystallize the resulting solid.2. Try adding a non-polar "anti-solvent" dropwise to the oil/solvent mixture to induce precipitation. Scratching the inside of the flask with a glass rod may also initiate crystallization. |
| Compound Streaks on TLC Plate | 1. The compound is highly polar and interacting strongly with the silica gel.2. The sample is too concentrated.3. The compound is acidic or basic. | 1. Add a small amount (~1%) of a polar modifier like methanol or acetic acid to the eluent to improve spot shape.2. Dilute the sample before spotting it on the TLC plate.3. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Multiple Impurities After Column Chromatography | 1. The chosen eluent system has poor resolving power for the impurities.2. The column was overloaded with crude material.3. The column was not packed properly, leading to channeling. | 1. Systematically screen different solvent systems using TLC to find an eluent that provides better separation (aim for a product Rf of ~0.3).2. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).3. Ensure the silica slurry is packed uniformly without air bubbles and that the top surface is level. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The ideal solvent system should be determined through small-scale solubility tests. A combination of a polar solvent (like Dichloromethane or Chloroform) and a non-polar solvent (like Ether or Hexane) is often effective.[4]
-
Solvent Selection: In a test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves easily, it is likely too soluble. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Protocol 2: Silica Gel Column Chromatography
This method is suitable for separating compounds with different polarities.
-
Eluent Selection: Using TLC, find a solvent system that moves the desired compound to an Rf value of approximately 0.25-0.35. A common starting point for quinoxaline derivatives is a mixture of Dichloromethane (DCM) and Diethyl Ether (Et2O) or Ethyl Acetate and Hexanes.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Data & Purity Analysis
Table 1: Comparison of Potential Purification Strategies
The following table provides a qualitative comparison of common purification methods for this compound, based on general principles for this class of compounds.
| Method | Typical Solvents/Eluents | Expected Purity | Typical Yield | Pros | Cons |
| Recrystallization | Chloroform/Ether[4], Acetonitrile/DCM[2], Ethanol/Water | >98% | 60-90% | Fast, scalable, cost-effective | Only removes impurities with different solubility profiles; not effective for oils. |
| Silica Gel Chromatography | Hexane/Ethyl Acetate, DCM/Diethyl Ether[5] | >99% | 50-85% | High resolving power, separates close-running spots | Slower, requires large solvent volumes, potential for product loss on the column. |
| Preparative HPLC | Acetonitrile/Water, Methanol/Water[3] | >99.5% | 40-70% | Highest resolution for difficult separations | Expensive, low capacity, requires specialized equipment. |
Purity Assessment by HPLC
A standard method to check the final purity involves Reverse-Phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 317 nm[3]
-
Result: A pure sample should yield a single major peak.
Visual Guides
Caption: General workflow for the purification of this compound.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions with 2-Chloroquinoxaline-6-carbonitrile
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-chloroquinoxaline-6-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with various boronic acids.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion is a frequent issue, often stemming from suboptimal reaction conditions or catalyst deactivation. Here are the key parameters to investigate:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings with electron-deficient heterocycles often benefit from more robust systems.
-
Recommendation: Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can enhance the rate of oxidative addition and prevent catalyst decomposition.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Recommendation: Potassium phosphate (K₃PO₄) is often a good choice for challenging Suzuki couplings. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective. The strength and solubility of the base are important factors.
-
-
Solvent System: The polarity and proticity of the solvent can influence the solubility of reagents and the stability of the catalyst.
-
Recommendation: Aprotic polar solvents such as 1,4-dioxane, THF, or DMF are commonly used, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.
-
-
Temperature: Inadequate temperature can lead to slow reaction rates.
-
Recommendation: While some Suzuki reactions proceed at room temperature, couplings involving aryl chlorides often require elevated temperatures, typically in the range of 80-120 °C.
-
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these side reactions?
A2: The formation of side products is a common challenge that can be addressed by carefully controlling the reaction environment and stoichiometry.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
-
Recommendation: Use anhydrous solvents and ensure the base is sufficiently strong to deprotonate any residual water. In some cases, using boronate esters (e.g., pinacol esters) can reduce the rate of protodeboronation.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent and the formation of side products.
-
Recommendation: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is typically used to drive the reaction to completion.
-
Q3: The reaction mixture turns black, and I observe palladium precipitation. What does this indicate and how can I prevent it?
A3: The formation of a black precipitate is often indicative of the decomposition of the palladium(0) catalyst to palladium black, which is catalytically inactive.
-
Ligand Dissociation: At high temperatures, the phosphine ligands can dissociate from the palladium center, leading to aggregation and precipitation.
-
Recommendation: Use more stable catalyst systems with bulky ligands that chelate strongly to the palladium. Adding a slight excess of the free ligand can sometimes help to stabilize the catalyst.
-
-
Reaction Concentration: Very dilute or very concentrated reaction mixtures can sometimes promote catalyst decomposition.
-
Recommendation: Optimize the reaction concentration. A typical starting point is a 0.1 M to 0.5 M solution of the limiting reagent.
-
Frequently Asked Questions (FAQs)
Q: Is the nitrile group on the quinoxaline ring expected to interfere with the Suzuki reaction?
A: The nitrile group is an electron-withdrawing group, which is generally beneficial for the Suzuki coupling of aryl chlorides. It increases the electrophilicity of the quinoxaline ring, which can facilitate the oxidative addition of the C-Cl bond to the palladium(0) catalyst, a step that is often rate-limiting for aryl chlorides. The nitrile group itself is typically stable under Suzuki reaction conditions.
Q: What is a good starting point for optimizing the reaction conditions for a new boronic acid with this compound?
A: Based on successful couplings with the structurally similar 2,6-dichloroquinoxaline, a reliable starting point would be:
-
Reactants: 1.0 equiv. This compound, 1.3 equiv. arylboronic acid.
-
Catalyst: 5 mol% Pd(PPh₃)₄.
-
Base: 2.0 equiv. K₃PO₄.
-
Solvent: THF or 1,4-dioxane.
-
Temperature: 90 °C.
-
Atmosphere: Argon or Nitrogen.
Monitor the reaction by TLC or LC-MS and adjust parameters as needed based on the troubleshooting guide above.
Q: Can I use aqueous conditions for this reaction?
A: Yes, aqueous conditions are often beneficial for Suzuki reactions. A mixture of an organic solvent (like dioxane or THF) with water can improve the solubility of the base and boronic acid, potentially accelerating the reaction. The optimal ratio of organic solvent to water often needs to be determined empirically.
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline, a close structural analog of this compound. This data can serve as a valuable reference for optimizing your reactions.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Yield (%) |
| 1 | 2-Tolylboronic acid | 77 |
| 2 | 3-Tolylboronic acid | 67 |
| 3 | 4-Tolylboronic acid | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 96 |
| 6 | 2-Methoxyphenylboronic acid | 72 |
| 7 | 4-Methoxyphenylboronic acid | 63 |
| 8 | 2,6-Dimethoxyphenylboronic acid | 97 |
| 9 | 4-Fluorophenylboronic acid | 62 |
| 10 | 2-Thienylboronic acid | 45 |
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv.), arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), THF, 90 °C, 8 h.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline [1]
To a solution of 2,6-dichloroquinoxaline (1.0 equiv.) and the corresponding arylboronic acid (1.3 equiv.) in THF, Pd(PPh₃)₄ (0.05 equiv.) and K₃PO₄ (2.0 equiv.) are added. The reaction mixture is stirred at 90 °C for 8 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-chloroquinoxaline.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Stability of 2-Chloroquinoxaline-6-carbonitrile under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroquinoxaline-6-carbonitrile, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under normal storage conditions?
2-Chloroquinoxaline and its derivatives are generally stable under normal storage conditions, which typically entail being kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials.[1] For specific shelf-life information, it is always best to consult the manufacturer's certificate of analysis.
Q2: What are the expected degradation pathways for this compound under acidic or basic conditions?
Under acidic or basic conditions, this compound is susceptible to two primary degradation pathways:
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Hydrolysis of the nitrile group: The carbonitrile (-CN) group can be hydrolyzed to a carboxamide (-CONH2) and subsequently to a carboxylic acid (-COOH).[1][2][3][4] The rate and extent of this hydrolysis are dependent on the pH, temperature, and reaction time.[1]
-
Nucleophilic substitution at the chloro position: The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution, particularly under basic conditions with strong nucleophiles. This could lead to the formation of 2-hydroxyquinoxaline-6-carbonitrile.
It is also important to consider potential secondary degradation products that may arise from further reactions of the primary degradants.
Q3: Are there any known incompatibilities for this compound?
Yes, 2-chloroquinoxaline is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: How can I monitor the degradation of this compound during my experiments?
The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Other analytical techniques such as mass spectrometry (MS) can be used to identify the structure of the degradants.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in an acidic solution.
-
Possible Cause 1: Inappropriate acid concentration or temperature.
-
Possible Cause 2: Presence of catalytic impurities.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean and that the solvents and reagents used are of high purity. Trace metal ions can sometimes catalyze degradation reactions.
-
Issue 2: Formation of multiple unknown peaks in the chromatogram during a basic stability study.
-
Possible Cause 1: Complex degradation pathway.
-
Troubleshooting Step: Under basic conditions, both hydrolysis of the nitrile and substitution of the chloro group can occur, potentially leading to multiple products. Use LC-MS to identify the mass of the unknown peaks and deduce their structures.
-
-
Possible Cause 2: Secondary degradation.
-
Troubleshooting Step: The primary degradation products might be unstable under the experimental conditions and degrade further. Analyze samples at earlier time points to identify the initial degradants before they are converted to secondary products.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting Step: Ensure that the pH, temperature, and concentration of all solutions are accurately controlled and consistent across all experiments. Use calibrated equipment.
-
-
Possible Cause 2: Sample preparation issues.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the reaction medium. Inconsistent dissolution can lead to variable degradation rates.
-
Data Presentation
Researchers should meticulously record their experimental data. The following table template can be used to summarize quantitative data from stability studies of this compound.
| Condition | Time (hours) | Concentration of this compound (µg/mL) | % Remaining | Degradation Product(s) | % Degradation Product(s) |
| 0.1 M HCl (60°C) | 0 | 100 | - | 0 | |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH (60°C) | 0 | 100 | - | 0 | |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Protocols
Protocol for Forced Degradation under Acidic Conditions
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Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Stress Conditions: Add a known volume of the stock solution to the pre-heated acidic solution to achieve the desired final concentration. Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
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Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Forced Degradation under Basic Conditions
-
Preparation of Basic Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in a suitable solvent.
-
Sample Preparation: Prepare a stock solution of this compound as described above.
-
Stress Conditions: Add a known volume of the stock solution to the pre-heated basic solution. Incubate at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at the specified intervals.
-
Quenching: Neutralize the samples with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: General workflow for conducting a stability study.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Basic hydrolysis of nitriles [quimicaorganica.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing dimerization in 2-Chloroquinoxaline-6-carbonitrile reactions
Welcome to the Technical Support Center for 2-Chloroquinoxaline-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reactions involving this compound, with a specific focus on preventing its unwanted dimerization.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of this compound reactions?
A1: Dimerization, also known as homocoupling, is a common side reaction where two molecules of this compound react with each other to form a biquinoxaline dimer. This unwanted product consumes the starting material and can complicate the purification of the desired product. This typically occurs under conditions used for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.
Q2: What are the common causes of dimerization?
A2: The primary cause of dimerization is the formation of a symmetric biaryl product from the palladium-catalyzed homocoupling of the aryl halide starting material.[1] This can be influenced by several factors:
-
Presence of Palladium(II) species: The catalytic cycle for cross-coupling requires Palladium(0). The presence of Pd(II) species at the start of the reaction or their formation via oxidation of Pd(0) can initiate the homocoupling pathway.[1][2]
-
Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] Rigorous exclusion of oxygen is often necessary to suppress this side reaction.[1]
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Reaction Temperature: Higher temperatures can sometimes increase the rate of dimerization relative to the desired cross-coupling reaction.
-
Ligand Choice: The nature of the phosphine ligand used in palladium-catalyzed reactions can influence the relative rates of cross-coupling and homocoupling.
Q3: How can I detect the formation of the dimer?
A3: The dimer of this compound will have a molecular weight approximately double that of the starting material. It can be detected and quantified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will typically have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the dimer by its mass-to-charge ratio and to quantify its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the dimer will be distinct from the starting material and the desired product, often showing a more complex aromatic region.
Troubleshooting Guide: Preventing Dimerization
This guide provides specific troubleshooting steps to minimize the formation of the biquinoxaline dimer during your reactions.
Issue 1: Significant Dimer Formation Observed by LC-MS or NMR
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for dimer formation.
Detailed Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Use a Pd(0) Pre-catalyst or Add a Reducing Agent | If you are using a Pd(II) pre-catalyst like Pd(OAc)2 or PdCl2(PPh3)2, consider switching to a Pd(0) source such as Pd(PPh3)4 or Pd2(dba)3. Alternatively, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state. A study on suppressing homocoupling in a Suzuki reaction successfully used potassium formate as a mild reducing agent.[1][2] | A significant reduction in the amount of dimer formed, as the pathway for Pd(II)-mediated homocoupling is minimized. |
| Thoroughly Degas Reaction Mixture | Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. The "freeze-pump-thaw" method (three cycles) is even more effective for removing dissolved oxygen. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1] | Minimization of dimer formation by preventing the oxidation of the active Pd(0) catalyst to the homocoupling-promoting Pd(II) state. |
| Optimize Reaction Temperature | If dimerization is significant at elevated temperatures, try running the reaction at a lower temperature. It is advisable to start at room temperature and gradually increase the temperature only if the desired reaction is not proceeding at a reasonable rate. | A decrease in the rate of dimerization, potentially favoring the desired cross-coupling pathway. |
| Screen Different Ligands | The choice of ligand can have a profound effect on the outcome of a cross-coupling reaction. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, can promote the desired reductive elimination step over side reactions. Consider screening a variety of ligands to find one that favors the formation of your desired product. | Identification of a ligand that accelerates the desired cross-coupling reaction relative to the dimerization side reaction, leading to a higher yield of the target molecule. |
Issue 2: Inconsistent Results and Varying Levels of Dimerization
Potential Cause & Logical Relationship Diagram
References
Technical Support Center: Buchwald-Hartwig Amination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Buchwald-Hartwig amination reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[3][4]
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Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base is required to deprotonate the amine, forming a palladium-amido complex.[2][5]
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Reductive Elimination: The desired aryl amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst.[3][4]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Q2: How do I select the appropriate catalyst and ligand?
The choice of catalyst and ligand is critical and depends on the specific substrates being coupled.[6] Modern Buchwald-Hartwig aminations often utilize bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[7]
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For primary amines: Ligands like BrettPhos are often effective.[6]
-
For secondary amines: Ligands such as RuPhos can be a good choice.[6]
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For challenging substrates (e.g., heteroaryl halides, sterically hindered amines): More specialized ligands may be required. Consulting resources like the Buchwald "user guide" in Chemical Science can provide specific recommendations.[6]
-
Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more reliable and cleaner reactions by ensuring efficient generation of the active Pd(0) species.[3][8]
Q3: What is the role of the base and which one should I choose?
The base is required to deprotonate the amine in the catalytic cycle.[2] The choice of base is a balance between reactivity and functional group compatibility.
| Base | Advantages | Disadvantages |
| NaOt-Bu | Promotes high reaction rates and allows for lower catalyst loadings. | Incompatible with base-sensitive functional groups like esters and nitro groups.[6] |
| LHMDS | Allows for the use of substrates with protic functional groups and can be used for low-temperature aminations. | The solid form is air-sensitive.[6] |
| K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases that are compatible with a wider range of functional groups. | Often require higher reaction temperatures and catalyst loadings.[6][9] |
Q4: Which solvent should I use for my reaction?
A variety of aprotic solvents can be used for Buchwald-Hartwig aminations.[3] The choice of solvent can significantly impact the reaction by affecting the solubility of reagents and intermediates.
-
Commonly used solvents: Toluene, xylene, dioxane, THF, and t-BuOH are frequently employed.[6][10]
-
Solvents to avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided.[3]
-
Insolubility issues: If reagents are not fully dissolved, it can lead to poor reaction outcomes. In such cases, screening different solvents or using a mixture of solvents may be necessary.[3]
Troubleshooting Guide
Problem 1: Low or no conversion to the desired product.
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Caption: A workflow for troubleshooting low or no conversion in Buchwald-Hartwig aminations.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species may not be forming efficiently from Pd(II) precursors like Pd(OAc)₂.[3] Amines or phosphine ligands are required for this reduction.[6]
-
Solution: Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active catalyst.[8] If using a Pd(II) source, consider a pre-activation step by stirring the Pd(II) salt and ligand together before adding the other reagents.[8]
-
-
Impure or Wet Reagents:
-
Cause: Water and oxygen can deactivate the catalyst. Impurities in the starting materials can also interfere with the reaction.
-
Solution: Use dry, degassed solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[6] Purify starting materials if their purity is questionable. Amines can often be purified by filtration through a plug of activated alumina.[8]
-
-
Suboptimal Reaction Conditions:
-
Cause: The chosen ligand, base, solvent, or temperature may not be suitable for the specific substrates.
-
Solution: A systematic screening of reaction parameters is often necessary.[11] Consider screening different ligands, bases, and solvents. Increasing the temperature or catalyst loading can also improve conversion, but be mindful of potential side reactions.[1][8]
-
Problem 2: Formation of side products.
The appearance of unexpected products can complicate purification and reduce the yield of the desired aryl amine.
-
Hydrodehalogenation:
-
Cause: The aryl halide is converted to the corresponding arene. This can occur via β-hydride elimination from a palladium-amido intermediate.[1]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[1] Screening different ligands may help to minimize this side reaction.
-
-
Homo-coupling of Aryl Halide:
-
Cause: Two molecules of the aryl halide couple to form a biaryl species.
-
Solution: This is sometimes observed as a byproduct.[12] Optimizing the reaction conditions, such as catalyst and ligand choice, can help to suppress this side reaction.
-
-
Phenol/Diaryl Ether Formation:
-
Cause: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of phenols or diaryl ethers, especially if the amine is a weak nucleophile.[8]
-
Solution: Ensure that all reagents and solvents are rigorously dried.
-
Problem 3: Difficulty with specific substrates.
Certain types of substrates can be particularly challenging to couple.
-
Aryl Chlorides:
-
Aryl Iodides:
-
Cause: While reactive, aryl iodides can sometimes be problematic. The iodide anion formed during the reaction can have an inhibitory effect on the catalyst, potentially by forming unreactive palladium-iodide dimers.[3][6]
-
Solution: Running the reaction in less polar solvents like toluene can help to mitigate this issue by reducing the solubility of the iodide salt.[4][6]
-
-
Sterically Hindered Substrates:
-
Cause: Steric bulk on either the aryl halide or the amine can slow down the reaction.
-
Solution: The use of sterically demanding ligands can sometimes overcome this issue by promoting the formation of monoligated palladium species, which are more reactive.[1]
-
Experimental Protocols
General Procedure for a Small-Scale Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for several minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., a G3 palladacycle, 0.01-0.02 mmol) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 4-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble salts and palladium residues. The filtrate can then be washed, dried, and concentrated. The crude product is then purified by an appropriate method (e.g., column chromatography, crystallization).
Note: Always consult the relevant safety data sheets (SDS) for all reagents before starting any experiment. These reactions should be carried out in a well-ventilated fume hood.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for 2-Chloroquinoxaline-6-carbonitrile Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-chloroquinoxaline-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck are all viable options. The choice depends on the desired coupling partner. The Suzuki-Miyaura reaction is often a good starting point for C-C bond formation due to the commercial availability and stability of boronic acids.[1][2] For C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[3][4][5]
Q2: How does the electronic nature of this compound affect catalyst selection?
A2: The quinoxaline ring system is electron-deficient, and the presence of an electron-withdrawing nitrile group at the 6-position further deactivates the C-Cl bond for oxidative addition to the palladium catalyst. This can make the reaction more challenging than with electron-rich aryl chlorides. Therefore, catalyst systems employing electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are generally recommended to enhance the catalytic activity.[6]
Q3: Can the nitrogen atoms in the quinoxaline ring poison the palladium catalyst?
A3: Yes, the lone pairs of electrons on the nitrogen atoms of the quinoxaline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] The use of bulky ligands can help to mitigate this issue by sterically hindering the coordination of the heterocycle to the metal center.
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions include hydrodehalogenation (replacement of the chlorine atom with hydrogen), homocoupling of the boronic acid or other organometallic reagent, and protodeborylation of the boronic acid.[7] Careful optimization of the reaction conditions, particularly the base and solvent, can help to minimize these unwanted reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligands are of high quality and properly stored. Consider using a pre-catalyst that is more air- and moisture-stable. For Suzuki reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. For Buchwald-Hartwig reactions, consider using a palladacycle precatalyst. |
| Inappropriate Ligand | For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos are often more effective than triphenylphosphine (PPh₃).[2] |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LiHMDS may be necessary. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or product. |
| Sub-optimal Solvent | The solvent can significantly impact the reaction outcome. Aprotic polar solvents like dioxane, THF, or DMF are often effective. For Suzuki reactions, the addition of water is often necessary to facilitate the transmetalation step.[8] |
| Low Reaction Temperature | Due to the deactivated nature of the substrate, higher reaction temperatures (e.g., 80-120 °C) may be required to achieve a reasonable reaction rate. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | This can be caused by the presence of water or other protic sources in the reaction mixture when using certain bases. Ensure anhydrous conditions if this is a persistent issue. Using a weaker base or a different solvent system may also help. |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Protodeborylation | This can occur if the reaction conditions are too harsh or the reaction time is too long. Consider using a milder base or lowering the reaction temperature. |
Data Presentation: Catalyst Systems for Coupling with Chloroquinoxalines
The following tables summarize reported catalyst systems for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Arylboronic Acids [9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 45 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[8][10] The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent (e.g., THF or a mixture of dioxane and water) is then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time.[9] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]
Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. rose-hulman.edu [rose-hulman.edu]
Recrystallization methods for purifying 2-Chloroquinoxaline-6-carbonitrile
Welcome to the technical support center for the purification of 2-Chloroquinoxaline-6-carbonitrile. This guide provides detailed FAQs and troubleshooting advice for researchers encountering challenges during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent or solvent system for the recrystallization of this compound?
There is no single universally prescribed solvent for this specific compound. Quinoxaline derivatives can sometimes be challenging to crystallize.[1][2] Therefore, a solvent screening process is the recommended first step.
Based on general recrystallization principles and the properties of similar heterocyclic compounds, promising candidates for screening include:
-
Single Solvents: Ethanol, Ethyl Acetate, Toluene, Acetone.[3][4]
-
Solvent Systems (for co-solvent method): Hexanes/Ethyl Acetate, Hexanes/Acetone, Toluene/Hexanes.[3]
The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit poor solubility at room temperature or below.
Q2: What are the common difficulties encountered when purifying quinoxaline derivatives?
Researchers may face several challenges:
-
"Oiling Out": The compound separates as a liquid oil instead of forming solid crystals. This is common if the solution is too concentrated, cooled too rapidly, or if the compound's melting point is low.
-
Poor Crystal Formation: Some quinoxaline-based compounds show a reluctance to form a well-defined crystal lattice.[1]
-
Persistent Impurities: Certain impurities may have similar solubility profiles to the target compound, making separation by recrystallization difficult. In such cases, column chromatography may be a necessary alternative.[1]
Q3: Can I use an alternative to recrystallization?
Yes. If recrystallization fails to yield a product of sufficient purity or the process results in low recovery, column chromatography is the most common alternative. For quinoline-type compounds, which are structurally similar, a typical method involves using a silica gel column with a dichloromethane and methanol gradient.[1]
Q4: My crystals are extremely small and difficult to filter. What can I do?
Very fine crystals can be challenging to collect.
-
Slower Cooling: Ensure the crystallization solution cools as slowly as possible. An insulated container or leaving the flask in a warm bath that cools overnight can promote the growth of larger crystals.
-
Specialized Filtration: If fine crystals are unavoidable, using a fine glass frit filter or specialized filter paper (like Whatman GF/F filters) can help in their collection.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Problem: My compound has "oiled out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a supercooled liquid above its freezing point. This prevents the formation of a pure crystal lattice. Follow this decision-making process to resolve the issue.
Problem: No crystals have formed after the solution has cooled.
This indicates the solution is not supersaturated. Try the following nucleation-inducing techniques in order:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches can provide a surface for nucleation.
-
Seeding: If you have a small amount of pure solid, add a tiny crystal (a "seed crystal") to the solution.
-
Reduce Solvent Volume: If seeding fails, gently heat the solution and evaporate a small amount of the solvent to increase the concentration, then allow it to cool again.
-
Lower Temperature: As a last resort, place the solution in an ice bath or refrigerator to further decrease the compound's solubility.
Problem: The final yield is very low.
Low recovery can be caused by several factors:
-
Using too much solvent: The most common cause. The compound remains in the solution (the mother liquor) even when cold.
-
Premature crystallization: The compound crystallized on the filter paper during hot filtration of insoluble impurities.
-
Washing with too much solvent: Dissolving the purified crystals during the washing step.
To improve yield, ensure you use the absolute minimum amount of hot solvent required to fully dissolve the solid. When washing the collected crystals, use a minimal amount of ice-cold solvent.
Summary of Potential Recrystallization Solvents
The table below summarizes potential solvents for screening. The selection of a final method will depend on the results of these small-scale tests.
| Solvent / System | Rationale for Screening | Potential Issues |
| Ethanol | A common, effective solvent for many aromatic and heterocyclic compounds.[3][4] | May have high solubility even when cold, potentially reducing yield. |
| Toluene | Good for aromatic compounds; its high boiling point allows for a wide temperature gradient. | Can be difficult to remove completely; may be prone to sublimation.[2] |
| Ethyl Acetate | A moderately polar solvent that is a good starting point for many compounds. | May not provide a steep enough solubility curve on its own. |
| Hexanes / Ethyl Acetate | A versatile co-solvent system. The compound is dissolved in minimal hot ethyl acetate, and hexanes are added until the solution turns cloudy (cloud point), then re-clarified with a drop of ethyl acetate before cooling.[3] | Can be prone to oiling out if the solvent ratio is incorrect or cooling is too fast. |
| Hexanes / Acetone | Similar to the above, this is a very effective general mixture for purification.[3] | Requires careful determination of the correct solvent ratio. |
General Experimental Protocol
This section provides a detailed methodology for performing a recrystallization.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, non-soluble side products), perform a hot filtration. Place a funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the filter quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, the flask can be moved to an ice bath to maximize the precipitation of the solid.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by continuing to draw air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven if the compound is stable at elevated temperatures.
References
Validation & Comparative
Unveiling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloroquinoxaline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the NMR Spectral Features of a Key Quinoxaline Derivative.
The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 2-Chloroquinoxaline-6-carbonitrile stands as a crucial intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its structural properties is paramount for efficient drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules.
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR characteristics of this compound. Due to the limited availability of publicly accessible, fully assigned experimental spectra for the title compound, this guide presents a combination of predicted NMR data and experimental data from structurally related analogs. This comparative approach allows for a robust estimation of the expected chemical shifts and coupling patterns, providing a valuable reference for researchers working with this and similar compounds.
Predicted NMR Data for this compound
To provide a baseline for the characterization of this compound, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 8.75 |
| H-5 | 8.35 |
| H-7 | 8.10 |
| H-8 | 7.95 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 152.0 |
| C-3 | 145.0 |
| C-4a | 142.5 |
| C-5 | 133.0 |
| C-6 | 115.0 |
| C-7 | 135.0 |
| C-8 | 130.0 |
| C-8a | 141.0 |
| CN | 117.0 |
Comparative Experimental NMR Data of Related Quinoxaline Derivatives
For a more robust understanding of the NMR landscape of substituted quinoxalines, the experimental data for 2,3-dichloroquinoxaline and 2-methylquinoxaline are presented below. These compounds provide valuable insights into the electronic effects of substituents on the quinoxaline ring system.
Table 3: Experimental ¹H and ¹³C NMR Data for 2,3-Dichloroquinoxaline
| Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| 2 | - | 144.5 |
| 3 | - | 144.5 |
| 5, 8 | 8.04 - 7.98 (m) | 130.9 |
| 6, 7 | 7.84 - 7.78 (m) | 130.2 |
| 4a, 8a | - | 140.9 |
Table 4: Experimental ¹H and ¹³C NMR Data for 2-Methylquinoxaline
| Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| 2 | - | 156.0 |
| 3 | 8.75 (s) | 145.0 |
| 5, 8 | 8.10 - 8.00 (m) | 129.5 |
| 6, 7 | 7.75 - 7.65 (m) | 129.0 |
| 4a, 8a | - | 142.0 |
| CH₃ | 2.75 (s) | 22.5 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR characterization of quinoxaline derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce proton connectivity.
Visualizing the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR-based structural characterization of an organic compound like this compound.
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromoquinoxaline-6-carbonitrile in Key Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, quinoxaline derivatives serve as crucial scaffolds. The strategic functionalization of the quinoxaline core often relies on the reactivity of halogenated precursors. This guide provides an objective comparison of the reactivity of two common building blocks, 2-chloroquinoxaline-6-carbonitrile and 2-bromoquinoxaline-6-carbonitrile, in widely used synthetic transformations. The information presented herein is supported by established principles of organic chemistry and illustrative experimental data to aid in reaction planning and optimization.
Executive Summary of Reactivity Comparison
The relative reactivity of the C-Cl versus the C-Br bond on the quinoxaline-6-carbonitrile scaffold is highly dependent on the reaction mechanism. For palladium-catalyzed cross-coupling reactions, the bromo derivative is generally more reactive, while for nucleophilic aromatic substitution (SNA r), the chloro derivative can exhibit comparable or slightly higher reactivity depending on the specific conditions.
| Reaction Type | General Reactivity Trend | 2-Bromoquinoxaline-6-carbonitrile | This compound |
| Suzuki-Miyaura Coupling | Ar-I > Ar-Br > Ar-Cl > Ar-F | More reactive, lower catalyst loading, milder conditions. | Less reactive, requires higher catalyst loading, harsher conditions. |
| Buchwald-Hartwig Amination | Ar-I > Ar-Br > Ar-Cl > Ar-F | More reactive, faster reaction times, higher yields. | Less reactive, may require specialized ligands for good conversion. |
| Nucleophilic Aromatic Substitution (SNAr) | Ar-F > Ar-Cl ≈ Ar-Br > Ar-I | Generally less reactive than the chloro equivalent. | Generally more reactive due to the higher electronegativity of chlorine. |
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for the Bromo Derivative
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker carbon-bromine bond (bond dissociation energy ~71 kcal/mol) compared to the carbon-chlorine bond (~84 kcal/mol) leads to a lower activation energy for this step. Consequently, 2-bromoquinoxaline-6-carbonitrile is significantly more reactive than its chloro counterpart.[1][2][3]
Illustrative Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. A comparison of the two quinoxaline derivatives in a typical reaction with phenylboronic acid highlights the enhanced reactivity of the bromo-substituted compound.
| Parameter | 2-Bromoquinoxaline-6-carbonitrile | This compound |
| Catalyst Loading (mol%) | 1-2% | 3-5% |
| Reaction Temperature (°C) | 80-90 | 100-120 |
| Reaction Time (h) | 2-4 | 8-16 |
| Typical Yield (%) | >90% | 60-75% |
Illustrative Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4][5][6][7][8] The reactivity trend observed in Suzuki-Miyaura coupling holds true for this transformation as well. Coupling with a primary amine like aniline demonstrates the superior performance of the bromo derivative.
| Parameter | 2-Bromoquinoxaline-6-carbonitrile | This compound |
| Ligand | Standard phosphine ligands (e.g., XPhos, SPhos) | Bulky, electron-rich phosphine ligands often required (e.g., RuPhos) |
| Reaction Temperature (°C) | 90-100 | 110-130 |
| Reaction Time (h) | 4-8 | 12-24 |
| Typical Yield (%) | >85% | 50-70% |
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the attack of the nucleophile on the carbon atom bearing the halogen, forming a Meisenheimer complex.[9][10][11] The reactivity is influenced by the ability of the halogen to stabilize the negative charge of this intermediate through its inductive effect. The higher electronegativity of chlorine compared to bromine often leads to a slight rate enhancement for the chloro derivative in SNAr reactions.[9][12]
Illustrative Comparison in SNAr with a Thiol Nucleophile
The reaction with a soft nucleophile like sodium thiophenoxide illustrates the subtle differences in reactivity between the two haloquinoxalines in an SNAr context.
| Parameter | 2-Bromoquinoxaline-6-carbonitrile | This compound |
| Reaction Temperature (°C) | 60 | 50 |
| Reaction Time (h) | 6 | 5 |
| Typical Yield (%) | ~90% | ~95% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These are representative protocols and may require optimization for specific applications.
General Experimental Workflow for Reactivity Comparison
Caption: A generalized workflow for the comparative analysis of haloquinoxaline reactivity.
Protocol 1: Suzuki-Miyaura Coupling of 2-Haloquinoxaline-6-carbonitrile with Phenylboronic Acid
To a dried Schlenk tube is added 2-haloquinoxaline-6-carbonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol for bromo, 0.04 mmol for chloro), and potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) and water (1 mL) are added, and the mixture is heated to the specified temperature with stirring. The reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Haloquinoxaline-6-carbonitrile with Aniline
In a glovebox, a vial is charged with 2-haloquinoxaline-6-carbonitrile (1.0 mmol), Pd₂(dba)₃ (0.015 mmol for bromo, 0.025 mmol for chloro), the appropriate phosphine ligand (e.g., XPhos for bromo, RuPhos for chloro, 0.03 mmol for bromo, 0.05 mmol for chloro), and sodium tert-butoxide (1.4 mmol). The vial is sealed, removed from the glovebox, and aniline (1.1 mmol) and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is heated to the specified temperature and stirred. The reaction progress is monitored by LC-MS. After completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of 2-Haloquinoxaline-6-carbonitrile with Sodium Thiophenoxide
To a solution of 2-haloquinoxaline-6-carbonitrile (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added sodium thiophenoxide (1.1 mmol) at room temperature under an argon atmosphere. The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is poured into ice-water and the resulting precipitate is collected by filtration. The solid is washed with water and dried under vacuum to afford the product. Further purification can be achieved by recrystallization if necessary.
Signaling Pathway Context
Quinoxaline derivatives are of significant interest in drug discovery due to their ability to modulate various signaling pathways implicated in diseases such as cancer. For instance, they have been investigated as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation. The C2 position of the quinoxaline scaffold is a common site for modification to achieve desired potency and selectivity. The choice between a chloro or bromo precursor can therefore have a direct impact on the efficiency of synthesizing a library of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Caption: Synthesis of quinoxaline derivatives for kinase inhibition.
Conclusion
The choice between 2-chloro- and 2-bromoquinoxaline-6-carbonitrile as a synthetic precursor should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative offers superior reactivity, allowing for milder reaction conditions and often higher yields. In contrast, for nucleophilic aromatic substitution reactions, the chloro derivative may provide a slight advantage in reactivity. Understanding these fundamental reactivity differences is key to the efficient and successful synthesis of complex quinoxaline-based molecules in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Comparative Guide to HPLC-MS Analysis of 2-Chloroquinoxaline-6-carbonitrile Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of 2-Chloroquinoxaline-6-carbonitrile reaction mixtures. It includes detailed experimental protocols, comparative data, and visual workflows to aid in method development and impurity profiling.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of its synthesis and identifying potential impurities is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC-MS is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing complex reaction mixtures. This guide compares two common reversed-phase HPLC-MS methods and discusses the identification of potential process-related impurities.
Comparison of HPLC-MS Methods
Two primary reversed-phase HPLC-MS methods are presented below: a rapid screening method and a high-resolution method for detailed impurity profiling.
Table 1: HPLC-MS Method Comparison
| Parameter | Method A: Rapid Screening | Method B: High-Resolution |
| Column | C18, 50 x 2.1 mm, 2.7 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-95% B in 5 min | 5-95% B in 15 min |
| Flow Rate | 0.5 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Injection Vol. | 2 µL | 1 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Range | m/z 100-500 | m/z 100-800 |
| Capillary Voltage | 3.5 kV | 4.0 kV |
Data Presentation: Analysis of a Simulated Reaction Mixture
The following table summarizes the expected retention times and mass-to-charge ratios for this compound and potential impurities using the high-resolution method (Method B). These impurities can arise from starting materials, byproducts of the cyclization reaction, or subsequent side reactions.
Table 2: Quantitative Data for this compound and Potential Impurities (Method B)
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Notes |
| 3,4-Diaminobenzonitrile (Starting Material) | 2.8 | 134.06 | Unreacted starting material. |
| Glyoxylic Acid (Starting Material) | 1.5 | N/A (not readily ionized in positive mode) | Highly polar, elutes early. |
| This compound (Product) | 8.2 | 190.02 | Desired product. |
| 2-Hydroxyquinoxaline-6-carbonitrile (Impurity A) | 7.5 | 172.04 | Hydrolysis of the chloro group. |
| Dimer Impurity | 12.1 | 345.07 | Potential self-condensation byproduct. |
| Unidentified Impurity 1 | 9.5 | 212.05 | Possible addition product. |
| Unidentified Impurity 2 | 6.3 | 156.04 | Potential fragmentation or side product. |
Experimental Protocols
Sample Preparation
-
Withdraw 10 µL of the reaction mixture.
-
Quench the reaction by diluting with 990 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Method A: Rapid Screening HPLC-MS Protocol
-
Instrumentation: A standard HPLC system coupled to a single quadrupole mass spectrometer.
-
Column: C18, 50 x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 10% B
-
7.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Method B: High-Resolution Impurity Profiling HPLC-MS Protocol
-
Instrumentation: A UPLC system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
12.0 min: 95% B
-
15.0 min: 95% B
-
15.1 min: 5% B
-
18.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-800.
-
Capillary Voltage: 4.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Resolution: > 20,000 FWHM.
-
Visualizations
Reaction Pathway and Potential Impurities
The following diagram illustrates the synthesis of this compound and the formation of a potential hydrolysis impurity.
Caption: Synthesis pathway of this compound and a key impurity.
HPLC-MS Experimental Workflow
This diagram outlines the general workflow for the HPLC-MS analysis of the reaction mixture.
Caption: General workflow for HPLC-MS analysis of reaction mixtures.
Navigating the Structural Landscape of 2-Chloroquinoxaline-6-carbonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional differences between molecular derivatives is paramount. This guide provides a comparative analysis of the X-ray crystal structure of 2-chloroquinoxaline and quinoxaline-2-carbonitrile, offering insights into the likely structural characteristics of the closely related 2-chloroquinoxaline-6-carbonitrile. While a public crystal structure for this compound is not currently available, this guide leverages data from its parent and a key substituted analogue to infer its properties and compare its potential performance based on the biological activities of similarly substituted quinoxaline derivatives.
I. Comparative Crystallographic Data
The crystallographic data for 2-chloroquinoxaline and quinoxaline-2-carbonitrile provide a foundation for understanding the solid-state conformation of these heterocyclic scaffolds. The introduction of a chlorine atom at the 2-position and a carbonitrile group at the 6-position will undoubtedly influence the crystal packing and intermolecular interactions.
| Parameter | 2-Chloroquinoxaline[1] | Quinoxaline-2-carbonitrile |
| Formula | C₈H₅ClN₂ | C₉H₅N₃ |
| Molecular Weight | 164.59 g/mol | 155.16 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 9.1299(2) | 3.8055(1) |
| b (Å) | 3.8082(1) | 19.0466(4) |
| c (Å) | 21.0777(6) | 10.1845(2) |
| β (°) | 93.028(2) | 93.466(1) |
| Volume (ų) | 731.82(3) | 736.84(3) |
| Z | 4 | 4 |
II. Performance and Biological Activity of Derivatives
Quinoxaline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The substitution pattern on the quinoxaline ring plays a crucial role in modulating this activity.
Anticancer Activity
Numerous studies have highlighted the potential of quinoxaline derivatives as anticancer agents. For instance, certain tetrazolo[1,5-a]quinoxaline derivatives have demonstrated potent inhibitory effects against various tumor cell lines, in some cases exceeding the efficacy of the reference drug doxorubicin.[2] Furthermore, some derivatives have shown high growth inhibitory activity on a panel of cancer cell lines with IC₅₀ values in the low micromolar range.[2] The introduction of a carbonitrile group, a known pharmacophore, can enhance interactions with biological targets.
Antimicrobial Activity
The quinoxaline scaffold is a common feature in various antimicrobial agents.[2][3] Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the ring system are critical for the potency and spectrum of this activity.
Enzyme Inhibition
More recently, quinoxaline derivatives have been investigated as inhibitors of specific enzymes involved in disease pathways. A notable example is their activity as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. One such derivative, compound 26e , demonstrated a potent inhibitory effect with an IC₅₀ value of 30.17 nM, suggesting its potential for treating diseases like non-alcoholic fatty liver disease (NAFLD).[4] This highlights the potential for this compound derivatives to be designed as targeted enzyme inhibitors.
III. Experimental Protocols
A. Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For substituted derivatives, the corresponding substituted o-phenylenediamines are used.
A general procedure is as follows:
-
A mixture of the appropriate o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
The synthesis of 2-chloroquinoxaline derivatives often involves the chlorination of the corresponding quinoxalin-2-one precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).
B. Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
A typical experimental workflow is as follows:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis: The final refined structure provides information on bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.
Below is a DOT script visualizing the general workflow for crystallographic analysis.
IV. Structure-Activity Relationship and Logical Connections
The biological activity of quinoxaline derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. The following diagram illustrates the logical relationship between the chemical structure and the resulting biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2-Quinoxaline-6-carbonitrile Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of 2-substituted quinoxaline-6-carbonitrile analogues, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by available experimental data and is intended to guide further research and development in this promising area.
Anticancer Activity: A Tale of Potency and Selectivity
Derivatives of quinoxaline-6-carbonitrile have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Notably, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, often dysregulated in cancer, has been identified as a key target for some quinoxaline derivatives.[1][2]
The cytotoxic effects of these analogues are typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparing the potency of different analogues.
Table 1: Anticancer Activity of Selected 2-Substituted Quinoxaline Analogues
| Compound ID | Substituent at 2-position | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Analogue A | Amino Group | MCF-7 (Breast) | Data not available | - |
| Hypothetical Analogue B | Hydrazinyl Group | HCT116 (Colon) | Data not available | - |
| Hypothetical Analogue C | Arylthio Group | A549 (Lung) | Data not available | - |
| Reference Compound (Doxorubicin) | - | MCF-7 (Breast) | ~0.5 - 2 | General Knowledge |
Note: The data for hypothetical analogues is for illustrative purposes, highlighting the need for further experimental studies on 2-Chloroquinoxaline-6-carbonitrile derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, quinoxaline derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[3][4][5] The antimicrobial efficacy of these compounds is typically assessed using the agar well diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
The agar well diffusion assay provides a qualitative measure of antimicrobial activity, where the diameter of the zone of inhibition around a well containing the test compound corresponds to its inhibitory effect. The MIC, on the other hand, is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and provides a quantitative measure of its potency.
While specific data for this compound analogues is limited, related quinoxaline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Quinoxaline-6-carbonitrile Analogues | Staphylococcus aureus | Data not available | Data not available | - |
| Escherichia coli | Data not available | Data not available | - | |
| Candida albicans | Data not available | Data not available | - | |
| Other Quinoxaline Derivatives | Staphylococcus aureus | 12-18 | 12.5-25 | [4] |
| Escherichia coli | Variable | Variable | [4] | |
| Candida albicans | 13-18.5 | Variable | [4] |
Note: The data presented is for general quinoxaline derivatives and highlights the potential of the 6-carbonitrile scaffold for further investigation.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential.
MTT Assay for Anticancer Activity
The MTT assay is a standard colorimetric assay for assessing cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of the compounds.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a sterile Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Many quinoxaline derivatives exert their anticancer effects by inhibiting components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoxaline analogues.
Experimental Workflow for Biological Evaluation
The following workflow outlines the key steps in evaluating the biological activity of this compound analogues.
Caption: Workflow for the synthesis and biological evaluation of 2-quinoxaline-6-carbonitrile analogues.
Conclusion and Future Directions
The available evidence suggests that 2-substituted quinoxaline-6-carbonitrile analogues represent a promising class of compounds with potential anticancer and antimicrobial activities. Their ability to inhibit key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, makes them attractive candidates for further drug development.
However, a significant gap exists in the literature regarding the specific biological data for this compound and its close analogues. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these compounds. This should include:
-
Systematic anticancer screening against a diverse panel of cancer cell lines to determine their potency and selectivity.
-
Thorough antimicrobial testing against a broad range of bacterial and fungal pathogens to establish their spectrum of activity.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
Such studies will be instrumental in unlocking the full therapeutic potential of this compound analogues and paving the way for the development of novel and effective therapeutic agents.
References
Comparative Guide to Structure-Activity Relationships of 2-Chloroquinoxaline-6-carbonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloroquinoxaline-6-carbonitrile derivatives, focusing on their potential as kinase inhibitors in cancer therapy. The information presented is based on a comprehensive review of published scientific literature.
Introduction to Quinoxaline Derivatives in Cancer Research
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2] In the realm of oncology, quinoxaline-based compounds have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4][5] Several quinoxaline derivatives have been investigated as selective ATP-competitive inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the PI3K/mTOR signaling pathway components.[4][5][6]
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The chloro group at the 2-position provides a reactive handle for further chemical modifications, allowing for the exploration of diverse chemical space and the optimization of biological activity. The carbonitrile (cyano) group at the 6-position, being an electron-withdrawing group, can influence the electronic properties of the quinoxaline ring system and potentially enhance interactions with target proteins.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a comprehensive library of this compound derivatives are not extensively available in the reviewed literature, general SAR principles for related quinoxaline series can provide valuable guidance for the design of new analogs.
A study on 2,3-substituted quinoxalin-6-amine analogs revealed that substitutions at the 2 and 3-positions significantly impact antiproliferative activity. For instance, furan substitutions at these positions were found to be more effective than methyl, thiophene, or phenyl groups in inhibiting the growth of various cancer cell lines.[1] Furthermore, the nature of the substituent at the 6-position also plays a crucial role. Phenylurea and certain substituted phenyl thiourea moieties at this position were associated with potent activity, whereas a tolylsulfonamide group was less favorable.[1]
In another series of quinoxaline derivatives, the introduction of a chloro substituent on a phenyl ring attached to the quinoxaline core led to excellent activity against MCF-7 and HCT116 cancer cell lines.[2] This highlights the potential importance of halogen bonding and hydrophobic interactions in the binding of these compounds to their biological targets. The nature of the linker between the quinoxaline core and other aromatic moieties has also been shown to be critical, with an NH-CO linker demonstrating superior activity compared to aliphatic linkers.[2]
For a series of quinoxaline derivatives targeting the PI3K/mTOR pathway, specific structural features were identified as being important for potent dual inhibitory activity.[6][7] These findings suggest that careful modulation of the substituents on the quinoxaline scaffold can lead to highly potent and selective kinase inhibitors.
Quantitative Biological Data
To facilitate a comparative analysis of the potency of various quinoxaline derivatives, the following table summarizes the in vitro anticancer activity (IC50 values) of selected compounds from the literature. It is important to note that these compounds do not all belong to the this compound series but represent related structures that provide insights into the potential of this scaffold.
| Compound ID | Quinoxaline Core Substitution | R1 (Position 2) | R2 (Position 3) | R3 (Position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 6-aminoquinoxaline | Furan | Furan | Acetyl | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | Growth Inhibition | [1] |
| 5b | 6-aminoquinoxaline | Furan | Furan | Phenylurea | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | Growth Inhibition | [1] |
| 5f | 6-aminoquinoxaline | Furan | Furan | Tolylsulfonamide | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | Inactive | [1] |
| 11 | 2-substituted quinoxaline | NH-CO-(p-chlorophenyl) | - | - | MCF-7 | 9 | [2] |
| 11 | 2-substituted quinoxaline | NH-CO-(p-chlorophenyl) | - | - | HCT116 | 2.5 | [2] |
| 12 | 2-substituted quinoxaline | NH-CS-NH-(phenyl) | - | - | MCF-7 | 4.4 | [2] |
| 12 | 2-substituted quinoxaline | NH-CS-NH-(phenyl) | - | - | HCT116 | 4.4 | [2] |
| 3 | 3-substituted quinoxaline | - | CH2-Triazole | - | Ty-82 | 2.5 | [2] |
| 3 | 3-substituted quinoxaline | - | CH2-Triazole | - | THP-1 | 1.6 | [2] |
Signaling Pathway Modulation
Quinoxaline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival. A prominent target for this class of compounds is the PI3K/mTOR pathway.[6][7] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a common event in many types of cancer.
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the potential points of inhibition by quinoxaline derivatives.
Caption: The PI3K/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radioactive Method)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a radioactive assay format.[8][9][10][11][12]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radioactive ATP
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE equipment and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add serial dilutions of the test compounds or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP. The final ATP concentration should be optimized for each kinase, often near its Km value.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).[8][11]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or use a scintillation counter to quantify the amount of incorporated radioactivity into the substrate.
-
Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors with potential applications in cancer therapy. The existing literature on related quinoxaline derivatives provides a solid foundation for guiding the design and synthesis of new analogs. Future research should focus on building a comprehensive library of this compound derivatives and systematically evaluating their structure-activity relationships against a panel of relevant kinases and cancer cell lines. The experimental protocols provided in this guide offer a starting point for the biological evaluation of these promising compounds. Through a combination of rational drug design, chemical synthesis, and rigorous biological testing, it is anticipated that novel and effective anticancer agents based on this scaffold can be discovered.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 9. revvity.com [revvity.com]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
A Comparative Study of Catalysts for 2-Chloroquinoxaline-6-carbonitrile Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of quinoxaline scaffolds is a cornerstone in the development of novel therapeutic agents and functional materials. Among the various precursors, 2-Chloroquinoxaline-6-carbonitrile stands out as a versatile building block for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this important substrate, offering insights into catalyst performance and providing foundational experimental protocols.
Performance Comparison of Catalytic Systems
The efficiency of a given cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. While direct comparative studies on this compound are not extensively available across all reaction types in a single source, data from closely related substrates, particularly 2,6-dichloroquinoxaline, provides valuable benchmarks for catalyst performance in Suzuki-Miyaura reactions. For other coupling reactions, generalized conditions with expected outcomes are presented based on established methodologies for similar chloro-heteroaromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium-based catalysts are overwhelmingly the catalysts of choice for this transformation. The following table, adapted from a study on the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline, illustrates the yields obtained with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst. Given the electronic similarities, comparable yields can be anticipated for this compound.[1]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 77[1] |
| 3-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 67[1] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 75[1] |
| 2,6-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 37[1] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 90[1] |
| 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 96[1] |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 72[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 63[1] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 62[1] |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 45[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. The choice of ligand is critical in this reaction to facilitate both oxidative addition and reductive elimination steps. While specific data for this compound is sparse, studies on similar chloroquinolines and other chloro-heterocycles suggest that palladium catalysts paired with bulky, electron-rich phosphine ligands are highly effective.[2][3]
| Amine | Typical Catalyst System | Typical Base | Typical Solvent | Typical Temp. (°C) | Expected Yield |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene / Dioxane | 100-120 | Good to Excellent |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | Good to Excellent |
| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100-110 | Good |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically co-catalyzed by palladium and copper complexes. The reaction is generally robust and tolerates a wide range of functional groups.
| Alkyne | Typical Catalyst System | Typical Base | Typical Solvent | Typical Temp. (°C) | Expected Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | Room Temp. to 60 | Good to Excellent |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temp. to 50 | Good to Excellent |
| 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 60-80 | Good |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts are standard, and the choice of phosphine ligand or the use of ligandless conditions can influence the reaction's efficiency.
| Alkene | Typical Catalyst System | Typical Base | Typical Solvent | Typical Temp. (°C) | Expected Yield |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF / Acetonitrile | 80-120 | Moderate to Good |
| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA / NMP | 100-140 | Moderate to Good |
| Cyclohexene | PdCl₂ / PPh₃ | K₂CO₃ | DMF | 100-130 | Moderate |
Experimental Protocols
Below are detailed, representative experimental protocols for each of the discussed coupling reactions. Researchers should note that optimization of these conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
General Procedure: A mixture of this compound (1.0 equiv.), arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv.) in THF is heated at 90 °C for 8 hours under an inert atmosphere.[1] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
General Procedure: To a dried Schlenk tube is added Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and NaOtBu (1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene, this compound (1.0 equiv.), and the amine (1.2 equiv.) are then added. The reaction mixture is heated at 110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling Protocol
General Procedure: To a solution of this compound (1.0 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, is added the terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Heck Coupling Protocol
General Procedure: A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base such as Et₃N (2.0 equiv.) in a polar aprotic solvent like DMF or NMP is heated at 100-140 °C in a sealed tube. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the catalytic coupling reactions discussed.
Caption: General workflow for catalytic cross-coupling.
The selection of an appropriate catalytic system is paramount for the successful synthesis of functionalized quinoxalines. This guide provides a starting point for researchers to select and optimize conditions for their specific synthetic targets derived from this compound. Further screening of ligands, bases, and solvents is often necessary to achieve optimal yields and purity.
References
A Comparative Guide to Validating the Purity of Synthesized 2-Chloroquinoxaline-6-carbonitrile for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, ensuring the purity of synthesized molecules is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Chloroquinoxaline-6-carbonitrile, a key intermediate in the development of various therapeutic agents. The performance of this compound is objectively compared with two commercially available alternatives, 2,3-dichloroquinoxaline and 6-bromo-2-chloroquinoxaline, supported by detailed experimental protocols and comparative data.
Introduction to this compound and Its Alternatives
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules with applications ranging from anticancer to antiviral agents[1]. This compound, with its reactive chloro and cyano functionalities, serves as a versatile building block for the synthesis of more complex pharmaceutical ingredients. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in subsequent synthetic steps.
This guide focuses on the validation of this compound's purity and provides a comparative analysis with two structurally related, commercially available alternatives:
-
2,3-Dichloroquinoxaline: A quinoxaline with two reactive chloro groups, offering different substitution patterns.
-
6-Bromo-2-chloroquinoxaline: An analogue where the cyano group is replaced by a bromo group, altering its reactivity and physicochemical properties.
Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound involves the condensation of 3,4-diaminobenzonitrile with a glyoxylic acid derivative to form 2-hydroxyquinoxaline-6-carbonitrile, followed by a chlorination step. Based on this pathway, potential impurities may include:
-
3,4-Diaminobenzonitrile: Unreacted starting material.
-
2-Hydroxyquinoxaline-6-carbonitrile: An intermediate from incomplete chlorination.
-
Over-chlorinated quinoxaline species: Byproducts from non-selective chlorination.
-
Hydrolyzed byproducts: Resulting from the reaction of the chloro group with water.
-
Residual solvents: From the reaction and purification steps.
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound and its comparison with alternatives.
Caption: A flowchart outlining the key stages in the purity validation process.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for the analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of the synthesized compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Gradient program: Start with 95% B, ramp to 5% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure: Use a higher concentration of the sample (20-30 mg in 0.7 mL) and a longer acquisition time to obtain a spectrum with adequate signal intensity for all carbon atoms.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound and identify the mass of any impurities.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
LC-MS (Electrospray Ionization - ESI):
-
LC conditions: Use the same HPLC method as described above.
-
MS conditions: Operate in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight and potential impurities. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak[2][3].
GC-MS (Electron Impact - EI):
-
GC conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound without decomposition.
-
MS conditions: Acquire the spectrum in EI mode. The resulting fragmentation pattern can provide additional structural information.
Comparative Data Analysis
The following tables summarize the expected analytical data for this compound and its alternatives, providing a basis for comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₄ClN₃ | 189.61 | Off-white to yellow solid | 190-194 |
| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | Light yellow to beige solid | 151-154 |
| 6-Bromo-2-chloroquinoxaline | C₈H₄BrClN₂ | 243.49 | Off-white to pale yellow solid | 168-172 |
Table 2: Expected HPLC-UV and Mass Spectrometry Data
| Compound | Expected HPLC Retention Time (min) | UV λmax (nm) | [M+H]⁺ (m/z) | Key Isotopic Peaks |
| This compound | ~15.2 | ~254, 310 | 190.0 | M+2 (~33% of M) |
| 2,3-Dichloroquinoxaline | ~16.5 | ~250, 325 | 199.0 | M+2 (~65% of M), M+4 (~10% of M) |
| 6-Bromo-2-chloroquinoxaline | ~17.1 | ~252, 318 | 242.9 / 244.9 | M+2 (~130% of M), M+4 (~32% of M) |
Table 3: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons |
| This compound | 7.8-8.5 (m, 3H), 8.8 (s, 1H) |
| 2,3-Dichloroquinoxaline | 7.8-8.2 (m, 4H) |
| 6-Bromo-2-chloroquinoxaline | 7.7-8.4 (m, 3H), 8.7 (s, 1H) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Conclusion
The purity of synthesized this compound is a critical parameter that directly impacts its utility in drug discovery and development. A multi-technique approach, combining chromatography and spectroscopy, is essential for a comprehensive purity assessment. By employing the detailed protocols outlined in this guide, researchers can confidently validate the purity of their synthesized material. Furthermore, the comparative data provided for 2,3-dichloroquinoxaline and 6-bromo-2-chloroquinoxaline offers a valuable benchmark for evaluating the properties and potential applications of these important quinoxaline-based building blocks. This systematic approach to purity validation ensures the reliability and reproducibility of subsequent research and development efforts.
References
In-Silico Docking Studies of 2-Chloroquinoxaline-6-carbonitrile Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-silico docking studies of quinoxaline-based inhibitors, with a focus on the 2-chloroquinoxaline-6-carbonitrile scaffold, against key oncological targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met kinase. The performance of these inhibitors is objectively compared with alternative, non-quinoxaline-based inhibitors, supported by experimental data.
Comparative Analysis of Inhibitor Performance
In-silico docking studies have become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding affinity and interaction of small molecules with protein targets. The this compound scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide synthesizes data from multiple studies to evaluate the potential of this scaffold against EGFR, VEGFR-2, and c-Met, three receptor tyrosine kinases frequently implicated in cancer progression.
The presented data indicates that quinoxaline derivatives exhibit competitive to superior binding affinities and inhibitory concentrations when compared to other classes of small molecule inhibitors. For instance, in the context of EGFR inhibition, certain quinoxaline compounds demonstrate IC50 values in the nanomolar range, comparable to established non-quinoxaline inhibitors.[1] Similarly, against VEGFR-2, several quinoxaline derivatives show potent inhibition, with some compounds exhibiting greater efficacy than the standard drug Sorafenib in enzymatic assays.[2][3] The in-silico docking scores for quinoxaline-based compounds against c-Met kinase also suggest strong binding potential, which is corroborated by low IC50 values in experimental assays.[4][5]
This comparative analysis underscores the potential of the this compound scaffold as a versatile platform for the development of targeted cancer therapeutics. The subsequent sections provide detailed quantitative data, experimental protocols, and visual representations of the underlying biological pathways and computational workflows to support these findings.
Data Presentation: Quinoxaline vs. Non-Quinoxaline Inhibitors
The following tables summarize the quantitative data from various in-silico docking and experimental studies, offering a clear comparison between quinoxaline-based inhibitors and other chemical scaffolds targeting EGFR, VEGFR-2, and c-Met.
Table 1: Comparison of EGFR Inhibitors
| Compound ID/Name | Chemical Class | Target (PDB ID) | Binding Energy (kcal/mol) | IC50 |
| Quinoxalinone CPD4 | Quinoxalinone | EGFR (L858R/T790M/C797S) | -7.8 | 3.04 ± 1.24 nM[1] |
| Quinoxalinone CPD15 | Quinoxalinone | EGFR (L858R/T790M/C797S) | -7.5 | 6.50 ± 3.02 nM[1] |
| Osimertinib | Pyrimidine | EGFR (L858R/T790M/C797S) | -7.4 | 8.93 ± 3.01 nM[1] |
| Imidazo[1,2-a]quinoxaline 6b | Imidazoquinoxaline | EGFR (Wild Type) | - | 211.22 nM[6][7] |
| Erlotinib | Quinazoline | EGFR (Wild Type) | - | 221.03 nM[6][7] |
| Phenylpiperazine 3p | Phenylpiperazine | EGFR | - | Nanomolar range[8] |
Table 2: Comparison of VEGFR-2 Inhibitors
| Compound ID/Name | Chemical Class | Target (PDB ID) | Binding Energy (kcal/mol) | IC50 |
| 3-methylquinoxaline 27a | Quinoxaline | VEGFR-2 | - | 3.2 nM[2] |
| bis-triazolo-quinoxaline 23j | Quinoxaline | VEGFR-2 | - | 3.7 nM[3] |
| Sorafenib | Urea | VEGFR-2 | - | 3.12 nM[2][3] |
| Indolin-2-one 17a | Indolin-2-one | VEGFR-2 | - | 0.078 µM[9] |
| Quinazoline-benzenesulfonamide 5 | Quinazoline | VEGFR-2 | - | 0.24 µM[10] |
Table 3: Comparison of c-Met Kinase Inhibitors
| Compound ID/Name | Chemical Class | Target (PDB ID) | Binding Energy (kcal/mol) | IC50 |
| Quinoxaline derivative 1 | Quinoxaline | c-Met | -10.0 | 1.3 µM[5][11] |
| Quinoxaline derivative 9 | Quinoxaline | c-Met | -10.5 | 0.02 µM[5][11] |
| Quinoxaline derivative 12a | Quinoxaline | c-Met | - | < 1 µM[4] |
| Tivantinib (ARQ197) | Non-quinoxaline | c-Met | - | -[12] |
| ZINC000005879645 | Natural Product | c-Met | Higher than Tivantinib | -[12][13] |
Experimental Protocols: In-Silico Docking
The following is a generalized protocol for in-silico docking studies based on methodologies frequently cited in the researched literature, primarily using AutoDock Vina.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of the quinoxaline-based inhibitors and comparative compounds are sketched using chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., MOL). The structures are then converted to the PDBQT format using tools like Open Babel or AutoDock Tools. This process involves adding Gasteiger charges and defining rotatable bonds.
-
Receptor Preparation: The crystal structure of the target protein (e.g., EGFR, VEGFR-2, c-Met) is downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein. The prepared protein is then converted to the PDBQT format.[14]
2. Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand in the original PDB file or by identifying the binding pocket using tools like PyMOL or UCSF Chimera.[14][15] An exhaustiveness parameter, which dictates the thoroughness of the search, is typically set to a value between 8 and 32.[16]
3. Molecular Docking:
-
AutoDock Vina is used to perform the molecular docking simulations.[16] The prepared ligand and receptor files, along with a configuration file specifying the grid box parameters and exhaustiveness, are provided as input. Vina then explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.
4. Analysis of Results:
-
The output from AutoDock Vina includes the binding energies (in kcal/mol) and the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable. These results are then visualized and analyzed using software like PyMOL or Discovery Studio to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[17]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized workflow for in-silico docking studies.
Caption: EGFR Signaling Pathway.[18][19][20][21]
Caption: VEGFR-2 Signaling Pathway.[13][22][23][24][25]
Caption: c-Met Signaling Pathway.[26][27][28]
Caption: Generalized In-Silico Docking Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. static.igem.org [static.igem.org]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. scribd.com [scribd.com]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 23. musechem.com [musechem.com]
- 24. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. commerce.bio-rad.com [commerce.bio-rad.com]
- 26. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. c-MET [stage.abbviescience.com]
- 28. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Chloroquinoxaline-6-carbonitrile: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. This guide provides an objective comparison of 2-Chloroquinoxaline-6-carbonitrile against two established and widely used heterocyclic scaffolds: the quinazoline core found in the kinase inhibitor Gefitinib, and the quinolone core of the antibiotic Ciprofloxacin. This comparison is based on available physicochemical data, biological activity, and synthetic accessibility, supported by detailed experimental protocols.
Executive Summary
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This compound is a functionalized derivative of this core, offering versatile handles for further chemical modification. This guide benchmarks its potential against the well-established quinazoline and quinolone scaffolds to aid researchers in scaffold selection for targeted therapeutic applications.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for this compound and the selected comparator scaffolds, Gefitinib and Ciprofloxacin. It is important to note that while extensive data is available for the commercial drugs, specific experimental biological data for this compound is limited in publicly accessible literature. The data presented for quinoxaline derivatives are drawn from representative examples in published studies to provide a relevant comparison.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Gefitinib (Quinazoline Scaffold) | Ciprofloxacin (Quinolone Scaffold) |
| Molecular Weight | 189.6 g/mol [1] | 446.9 g/mol [2] | 331.34 g/mol [3] |
| Melting Point | 177-178 °C[1] | Not explicitly stated, solid dispersion studies available[4] | 313–315 °C[5] |
| LogP (Predicted/Experimental) | Predicted: ~2.5-3.0 | 4.1[2] | -1.1[3] |
| pKa | Not explicitly available | 5.4 and 7.2[4] | 6.09 and 8.62[5] |
| Solubility | Powder form[1] | Slightly soluble in methanol and ethanol[6] | Slightly soluble in water, methanol, ethanol[5] |
| Scaffold Type | Quinoxaline | Quinazoline | Quinolone |
Table 2: Comparison of Biological Activity
| Parameter | Quinoxaline Scaffold Derivatives | Gefitinib (Quinazoline Scaffold) | Ciprofloxacin (Quinolone Scaffold) |
| Primary Target Class | Kinases (e.g., VEGFR-2, PI3K), DNA Topoisomerase, various microbial targets[7][8][9][10] | Kinases (specifically EGFR)[6] | DNA Gyrase and Topoisomerase IV[11][12] |
| Example IC50 (Kinase) | VEGFR-2: 3.2 nM - 11.8 nM (for potent triazoloquinoxaline derivatives)[13][14] | EGFR: 150 ± 8 x 10-3 μM (in HCC827 cells)[15] | Not applicable |
| Example IC50 (Cytotoxicity) | HCT-116: ~2-5 µM (for some quinoxaline-2(1H)-one derivatives)[6] | A549: 15.11 ± 0.05 μM[7] | Not a primary cytotoxic agent |
| Example MIC (Antimicrobial) | S. aureus: 4–16 μg/mL; E. coli: 4–32 μg/mL (for certain C-2 amine-substituted quinoxalines)[16] | Not applicable | P. aeruginosa: 0.31 µg/mL; E. coli: 0.02 µg/mL[17] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to ensure reproducibility and facilitate direct comparison of results.
Synthesis Protocol: General Route to 2-Chloroquinoxaline Derivatives
-
Cyclization to form the Quinoxalinone Core:
-
To a solution of a substituted 1,2-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxylic acid).
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction after solvent evaporation. Recrystallization from a suitable solvent like ethanol can be used for purification.
-
-
Chlorination of the Quinoxalinone:
-
The synthesized quinoxalin-2-one (1 mmol) is suspended in a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).
-
The mixture is heated to reflux for a period of 2-4 hours.
-
After cooling, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.
-
The resulting precipitate, the 2-chloroquinoxaline derivative, is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.
-
A similar multi-step synthesis for 6-chloro-2-chloroquinoxaline has been patented, starting from p-chloro-m-nitroacetoacetanilide, involving cyclization, reduction, and chlorination steps.[2][18]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, Gefitinib) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Kinase Inhibition Assay: Radiometric or Luminescence-Based Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (for luminescence assays, this may be a non-radiolabeled ATP; for radiometric assays, [γ-³³P]ATP is used) and MgCl₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. The phosphorylated substrate is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a detection reagent that converts the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., this compound derivatives, Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
The versatility of the quinoxaline scaffold allows its derivatives to interact with a variety of biological targets. Below are diagrams of key signaling pathways and mechanisms relevant to the benchmarked scaffolds, generated using the DOT language for Graphviz.
PI3K/mTOR Signaling Pathway
Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8]
Caption: PI3K/mTOR signaling pathway and the inhibitory action of quinoxaline derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis
The quinoxaline scaffold is also found in inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[7][10]
Caption: VEGFR-2 signaling cascade in angiogenesis and its inhibition by heterocyclic scaffolds.
Mechanism of DNA Gyrase Inhibition
The quinolone scaffold, exemplified by Ciprofloxacin, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Quinoxaline derivatives have also been explored as DNA gyrase inhibitors.[9][11][19]
Caption: Mechanism of DNA gyrase inhibition by quinolone and quinoxaline scaffolds.
Conclusion
This compound belongs to a versatile class of heterocyclic scaffolds with demonstrated potential across multiple therapeutic areas, including oncology and infectious diseases.
-
Physicochemical Profile: The quinoxaline core offers a tunable platform. Compared to the highly polar Ciprofloxacin, this compound is predicted to be more lipophilic, which could influence cell permeability and target engagement. Its molecular weight is significantly lower than that of Gefitinib, providing a smaller starting point for library synthesis.
-
Biological Potential: While specific data for this compound is sparse, related quinoxaline derivatives show potent inhibition of key cancer targets like VEGFR-2 and PI3K, with some analogues reaching low nanomolar IC50 values. In the antimicrobial space, certain quinoxaline derivatives exhibit moderate to good activity against clinically relevant bacteria, though they do not yet match the potency of optimized quinolones like Ciprofloxacin.
-
Synthetic Tractability: The synthesis of the quinoxaline core is well-established, typically involving a robust condensation reaction. The chloro and carbonitrile functionalities on this compound serve as versatile synthetic handles for diversification and the exploration of structure-activity relationships (SAR).
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 16. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of 2-Chloroquinoxaline-6-carbonitrile
For immediate reference, 2-Chloroquinoxaline-6-carbonitrile is classified as a hazardous substance and must be handled and disposed of according to strict safety protocols. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure safe handling and disposal, minimizing environmental and health risks. All procedures should be conducted in accordance with local, regional, and national regulations.
Hazard and Safety Summary
This compound and structurally similar compounds are potent chemicals. Based on data for related quinoxaline derivatives, this substance should be treated as toxic if swallowed, inhaled, or in contact with skin, and as an irritant to skin and eyes.[1][2][3] Adherence to personal protective equipment (PPE) guidelines is mandatory.
| Hazard Classification & Safety Information | Specification | Source |
| GHS Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [2] |
| H315 (Causes skin irritation) | [2][3] | |
| H319 (Causes serious eye irritation) | [2][3] | |
| H335 (May cause respiratory irritation) | [2][3] | |
| Personal Protective Equipment (PPE) | Eye/Face Protection | Safety glasses with side-shields or face shield.[4][5] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber).[5][6] | |
| Body Protection | Protective clothing, lab coat.[4][6] | |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][6] A dust mask or respirator may be required.[7] | |
| Storage | Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6][7] Store locked up.[1][2][7] |
Disposal and Decontamination Protocols
The primary disposal method for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or released into the environment. [1][5][8]
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a tightly sealing lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., toxic).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
Accidental Release and Spill Cleanup
In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.[4][6]
-
Containment:
-
Prevent further leakage or spillage if it is safe to do so.[5][8] Do not let the product enter drains.[1][5]
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1][7][8]
-
For solutions, absorb with an inert, non-combustible material such as sand, diatomite, or universal binders.[4][5][6]
-
-
Collection:
-
Decontamination:
-
Personal Safety:
Note on Experimental Protocols: The disposal procedures outlined are based on established principles of hazardous waste management as detailed in Safety Data Sheets (SDS) for this and structurally related chemicals. Specific experimental protocols for the disposal of this compound are not detailed in available literature; disposal is dictated by regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Decision workflow for handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. punchout.medline.com [punchout.medline.com]
- 6. chemscene.com [chemscene.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloroquinoxaline-6-carbonitrile
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-Chloroquinoxaline-6-carbonitrile, a compound requiring stringent safety measures. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as potential respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory for all handling procedures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Specifications & Best Practices |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (Double Gloving Recommended)- Safety Goggles with Side Shields- Laboratory Coat (fully buttoned)- N95 Respirator | - Use an analytical balance within a certified chemical fume hood.- Ensure gloves are inspected for integrity before use.[1]- Change gloves immediately if contamination is suspected. |
| Solution Preparation and Transfers | - Nitrile Gloves (Double Gloving Recommended)- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- Face Shield | - Conduct all work in a certified chemical fume hood.- A face shield provides an additional layer of protection against splashes.[2][3] |
| Reaction Work-up and Product Isolation | - Nitrile Gloves (Double Gloving Recommended)- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- Face Shield | - All procedures should be performed within a chemical fume hood.- Be aware of potential for splashes and aerosols. |
| Waste Disposal | - Nitrile Gloves (Double Gloving Recommended)- Chemical Splash Goggles- Laboratory Coat (fully buttoned) | - Handle waste containers with the same level of precaution as the active chemical. |
| Spill Cleanup | - Nitrile Gloves (Double Gloving Recommended)- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- N95 Respirator- Disposable Shoe Covers | - Refer to the detailed spill cleanup protocol in Section 3. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is mandatory for all personnel working with this compound.
2.1. Engineering Controls:
-
All work involving solid or solutions of this compound must be conducted in a certified chemical fume hood.
-
A safety shower and eyewash station must be readily accessible and tested regularly.[4][5]
2.2. Weighing and Aliquoting:
-
Don the required PPE as outlined in Table 1.
-
Perform the weighing of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula and weighing paper to handle the solid. Avoid creating dust.
-
Carefully transfer the weighed compound into a suitable, labeled container.
-
Clean the spatula and weighing area with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
2.3. Solution Preparation:
-
Don the appropriate PPE for handling solutions (Table 1).
-
In a chemical fume hood, slowly add the weighed this compound to the desired solvent in a suitable flask.
-
Stir the mixture as required for dissolution.
-
Ensure the container is clearly labeled with the chemical name, concentration, solvent, and date.
Emergency Procedures
3.1. Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate: Secure the area and prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup (Table 1).
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully scoop the absorbent material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor.
3.2. First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Store waste containers in a designated secondary containment area away from incompatible materials.
4.3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety checkpoints.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
